Rivularine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYPIIOOQNWBU-ZVRIXJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-78-4 | |
| Record name | (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Angelylheliotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIVULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rivularin A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a brominated indole (B1671886) alkaloid first identified as a natural product from the marine cyanobacterium Rivularia firma. Its complex, hexabrominated structure presents a significant point of interest for natural product chemists, synthetic chemists, and pharmacologists. This document provides a detailed overview of the chemical structure of Rivularin A, alongside a generalized workflow for its structure elucidation, which reflects the common methodologies employed in the field of natural product chemistry. Due to the limited public availability of the original isolation and characterization data, this guide synthesizes established structural information and typical experimental approaches.
Chemical Structure and Properties
Rivularin A is a C2-symmetric dimer of two tribromoindole units linked by a C-N bond. The precise connectivity and stereochemistry have been established through spectroscopic analysis and confirmed by total synthesis.
Table 1: Chemical and Physical Properties of Rivularin A
| Property | Value | Source |
| Molecular Formula | C₁₆H₆Br₆N₂ | PubChem |
| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole | PubChem |
| Molecular Weight | 705.66 g/mol | PubChem |
| CAS Number | 138779-91-6 | PubChem |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(N2C3=C(NC4=C3C(=C(C=C4)Br)Br)Br)Br)Br | PubChem |
Note: Spectroscopic data such as ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and UV-visible absorption maxima would typically be included here. However, the original publication detailing this data for Rivularin A is not widely accessible. Researchers are advised to consult specialized chemical databases or the primary literature for this information.
Mandatory Visualizations
Chemical Structure of Rivularin A
Unveiling Rivularin A: A Technical Guide to its Discovery and Natural Origins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of Rivularin A, a brominated indole (B1671886) alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in novel natural products with potential therapeutic applications.
Introduction
Rivularin A is a halogenated secondary metabolite belonging to the bis-indole alkaloid class. Its discovery has opened new avenues for investigating the chemical diversity of cyanobacteria and the potential bioactivities of their specialized metabolites. This guide will detail the known information about Rivularin A, focusing on its discovery, natural source, and chemical characteristics.
Discovery and Natural Source
Rivularin A was first identified as a natural product isolated from the cyanobacterium genus Rivularia. Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis and are a rich source of structurally diverse and biologically active secondary metabolites. Specifically, compounds of the Rivularin class have been associated with Rivularia species, which are known to produce anti-inflammatory bis-bromoindoles.
The genus Rivularia is characterized by its filamentous structure, forming colonies that are often found in freshwater and marine environments. The production of unique secondary metabolites like Rivularin A is likely a result of evolutionary adaptation to their specific ecological niches.
Physicochemical Properties of Rivularin A
The chemical structure of Rivularin A has been elucidated, and its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₆Br₆N₂ |
| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole |
| Molecular Weight | 705.66 g/mol |
| Class | Bis-indole Alkaloid |
| Appearance | Not reported in available literature |
| Solubility | Not reported in available literature |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Rivularin A are not extensively available in the public domain at the time of this writing. The following represents a generalized workflow for the isolation of similar natural products from cyanobacteria.
General Isolation Workflow of Cyanobacterial Secondary Metabolites
A general workflow for isolating secondary metabolites from cyanobacteria is presented below. This process typically involves cultivation, extraction, and chromatographic separation.
Biological Activity
Potential Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential signaling pathway that could be modulated by anti-inflammatory compounds. It is hypothesized that Rivularin A, as a brominated indole, may exert its effects through similar mechanisms.
Conclusion and Future Directions
Rivularin A represents an intriguing natural product from the cyanobacterium Rivularia. While its discovery has been noted, a significant opportunity exists for further research to fully characterize its biological activities and potential therapeutic applications. Future work should focus on:
-
Detailed Isolation and Structure Elucidation: Publication of the complete experimental details of the isolation and spectroscopic data that led to the structural assignment of Rivularin A.
-
Quantitative Bioactivity Studies: In-depth investigation of its anti-inflammatory and other biological activities, including determination of IC₅₀ values against various cellular targets.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Rivularin A.
-
Supply and Analogue Synthesis: Development of sustainable methods for its production, either through cultivation of the source organism or through total chemical synthesis, which would also enable the generation of analogues for structure-activity relationship studies.
This technical guide serves as a foundational document to stimulate further investigation into this promising natural product.
Rivularin A: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a brominated indole (B1671886) alkaloid isolated from the marine cyanobacterium Rivularia sp. Its complex halogenated structure has drawn interest for its potential biological activities. This technical guide provides a summary of the known physicochemical properties of Rivularin A, outlines general experimental protocols relevant to its study, and highlights areas where data is currently limited.
Physicochemical Properties
The quantitative physicochemical data for Rivularin A are summarized below. It is important to distinguish between computed and experimental values. To date, detailed experimental data is limited in publicly accessible literature, with the primary source being the original isolation paper.
Computed Physicochemical Properties
The following properties have been calculated based on the chemical structure of Rivularin A and are sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₆Br₆N₂ | PubChem[1] |
| Molecular Weight | 705.7 g/mol | PubChem[1] |
| Exact Mass | 705.55698 Da | PubChem[1] |
| Monoisotopic Mass | 699.56312 Da | PubChem[1] |
| XLogP3-AA (LogP) | 8.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 20.7 Ų | PubChem |
| Heavy Atom Count | 24 | PubChem |
| Complexity | 481 | PubChem |
Experimental Physicochemical Properties
Experimental data for Rivularin A, including its melting point, solubility, and spectral characteristics, were reported in the primary literature describing its isolation. Unfortunately, the full text of this article is not widely available, and therefore, the specific experimental values cannot be detailed here. Researchers are directed to the original publication for this information.
| Property | Value | Reference |
| Melting Point | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
| Solubility | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
| UV-Vis λmax | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
| Infrared (IR) Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
| ¹H NMR Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
| ¹³C NMR Spectroscopy | Not Available | Hodder, A. R., & Capon, R. J. (1991). A New Brominated Biindole from an Australian Cyanobacterium, Rivularia firma. Journal of Natural Products, 54(6), 1661–1663. |
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of Rivularin A are contained within the primary literature. However, a general workflow for the isolation of bioactive compounds from cyanobacteria is presented below.
General Protocol for Isolation and Purification of Bioactive Compounds from Rivularia sp.
-
Collection and Extraction:
-
Collect fresh biomass of Rivularia sp.
-
Lyophilize the biomass to remove water.
-
Extract the dried biomass sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition compounds based on their solubility.
-
-
Chromatographic Separation:
-
Subject the crude extracts to column chromatography on silica (B1680970) gel or other suitable stationary phases.
-
Elute with a gradient of solvents to separate the extract into fractions.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
-
Purification:
-
Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).
-
Collect the pure compound based on the retention time and detector response.
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
-
Caption: General workflow for the isolation and characterization of Rivularin A.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the public domain regarding the biological activity of purified Rivularin A. While some studies have reported antimicrobial activity in crude extracts of Rivularia species, the specific compounds responsible for this activity were not identified. No studies have yet described the mechanism of action or any modulated signaling pathways for Rivularin A. This represents a key area for future research.
Conclusion
Rivularin A is a structurally interesting hexabrominated biindole for which comprehensive experimental data remains largely confined to its original discovery publication. The computed properties suggest a highly lipophilic and complex molecule. Further investigation is required to determine its full physicochemical profile through experimental validation and to explore its potential biological activities. The elucidation of its mechanism of action and interaction with cellular signaling pathways will be critical for evaluating its potential in drug development.
References
Spectroscopic and Structural Elucidation of Rivularin A (Rivulariapeptolide 1185): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rivularin A, a potent serine protease inhibitor belonging to the rivulariapeptolide family of cyclic depsipeptides. The data presented herein is crucial for the identification, characterization, and further development of this promising natural product.
Introduction
Rivularin A, also known as rivulariapeptolide 1185, is a complex cyclic depsipeptide isolated from the marine cyanobacterium Rivularia sp. Its structure has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its determination, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of Rivularin A.
| Parameter | Value |
| Molecular Formula | C₆₁H₈₇N₉O₁₅ |
| Observed Mass [M+H]⁺ | 1186.6400 |
| Mass Error | 0.5 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
NMR Spectroscopic Data
The planar structure of Rivularin A was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.
¹H NMR Data (600 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| N-Me-Tyr | |||
| NH | 8.15 | d | 8.4 |
| H-α | 4.75 | m | |
| H-βa | 3.05 | m | |
| H-βb | 2.95 | m | |
| H-2/6 | 7.01 | d | 8.4 |
| H-3/5 | 6.64 | d | 8.4 |
| OH | 9.25 | s | |
| N-Me | 2.98 | s | |
| Thr | |||
| NH | 7.85 | d | 8.5 |
| H-α | 4.21 | m | |
| H-β | 4.05 | m | |
| H-γ | 1.05 | d | 6.3 |
| Pro-1 | |||
| H-α | 4.35 | t | 7.8 |
| H-βa | 2.15 | m | |
| H-βb | 1.80 | m | |
| H-γa | 1.85 | m | |
| H-γb | 1.75 | m | |
| H-δa | 3.65 | m | |
| H-δb | 3.45 | m | |
| N-Bu-Pro-2 | |||
| H-α | 4.45 | t | 8.0 |
| H-βa | 2.25 | m | |
| H-βb | 1.90 | m | |
| H-γa | 1.95 | m | |
| H-γb | 1.80 | m | |
| H-δa | 3.75 | m | |
| H-δb | 3.55 | m | |
| Butyryl | |||
| H-2a | 2.20 | m | |
| H-2b | 2.10 | m | |
| H-3 | 1.50 | m | |
| H-4 | 0.85 | t | 7.4 |
| Ahp | |||
| NH | 7.95 | d | 8.2 |
| H-α | 4.55 | m | |
| H-βa | 1.70 | m | |
| H-βb | 1.60 | m | |
| H-γa | 1.40 | m | |
| H-γb | 1.30 | m | |
| H-δa | 1.55 | m | |
| H-δb | 1.45 | m | |
| H-ε | 3.15 | m | |
| Hmp | |||
| H-α | 4.95 | d | 9.5 |
| H-β | 3.95 | m | |
| H-γ | 1.15 | d | 6.2 |
| Val | |||
| NH | 7.75 | d | 8.8 |
| H-α | 4.15 | t | 8.8 |
| H-β | 2.05 | m | |
| H-γ1 | 0.95 | d | 6.8 |
| H-γ2 | 0.90 | d | 6.8 |
| Leu | |||
| NH | 7.65 | d | 8.6 |
| H-α | 4.25 | m | |
| H-βa | 1.65 | m | |
| H-βb | 1.55 | m | |
| H-γ | 1.45 | m | |
| H-δ1 | 0.88 | d | 6.5 |
| H-δ2 | 0.82 | d | 6.5 |
| Ala | |||
| NH | 8.05 | d | 7.5 |
| H-α | 4.30 | m | |
| H-β | 1.25 | d | 7.2 |
¹³C NMR Data (150 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) |
| N-Me-Tyr | |
| C=O | 171.5 |
| C-α | 58.2 |
| C-β | 36.5 |
| C-1 | 128.0 |
| C-2/6 | 130.1 |
| C-3/5 | 115.2 |
| C-4 | 156.0 |
| N-Me | 38.5 |
| Thr | |
| C=O | 170.8 |
| C-α | 59.5 |
| C-β | 67.2 |
| C-γ | 19.8 |
| Pro-1 | |
| C=O | 172.1 |
| C-α | 60.5 |
| C-β | 29.1 |
| C-γ | 24.8 |
| C-δ | 47.2 |
| N-Bu-Pro-2 | |
| C=O | 172.5 |
| C-α | 60.8 |
| C-β | 29.5 |
| C-γ | 25.1 |
| C-δ | 47.8 |
| Butyryl | |
| C=O | 173.2 |
| C-2 | 35.5 |
| C-3 | 18.2 |
| C-4 | 13.6 |
| Ahp | |
| C=O | 174.5 |
| C-α | 52.5 |
| C-β | 30.1 |
| C-γ | 28.5 |
| C-δ | 22.5 |
| C-ε | 45.5 |
| C=O (lactam) | 175.8 |
| Hmp | |
| C-α | 78.5 |
| C-β | 70.1 |
| C-γ | 20.5 |
| Val | |
| C=O | 171.2 |
| C-α | 58.8 |
| C-β | 30.8 |
| C-γ1 | 19.5 |
| C-γ2 | 18.8 |
| Leu | |
| C=O | 172.8 |
| C-α | 51.5 |
| C-β | 40.2 |
| C-γ | 24.5 |
| C-δ1 | 22.8 |
| C-δ2 | 21.5 |
| Ala | |
| C=O | 173.5 |
| C-α | 50.1 |
| C-β | 16.8 |
Experimental Protocols
Mass Spectrometry
High-resolution mass spectrometry was performed on a Q-Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer (Thermo Fisher Scientific). The instrument was operated in positive ion mode with a heated electrospray ionization (HESI-II) source. The sample was introduced via an UltiMate 3000 UHPLC system (Thermo Fisher Scientific) using a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, was used for the chromatographic separation. The mass spectrometer was calibrated using the manufacturer's calibration solution to ensure high mass accuracy.
NMR Spectroscopy
All NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer equipped with a 1.7 mm dual-tune TCI cryoprobe, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei. The sample was dissolved in DMSO-d₆. The spectra were referenced to the residual solvent signals (δH 2.50 and δC 39.5). The following experiments were conducted for the structural elucidation:
-
1D ¹H NMR: Standard proton spectra were acquired to identify the proton chemical shifts and coupling constants.
-
1D ¹³C NMR: Standard carbon spectra were acquired to determine the chemical shifts of the carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between ¹H and ¹³C nuclei, which was crucial for sequencing the peptide and identifying the macrocyclic structure.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D structure.
Spectroscopic Characterization Workflow
As no specific signaling pathway for Rivularin A has been elucidated beyond its direct inhibition of serine proteases, the following diagram illustrates the logical workflow for its spectroscopic characterization.
Caption: Workflow for the spectroscopic characterization of Rivularin A.
This comprehensive spectroscopic dataset and the associated methodologies provide a solid foundation for the future investigation and development of Rivularin A and other members of the rivulariapeptolide family as potential therapeutic agents.
The Potent Bioactivity of Marine-Derived Bisindoles: A Technical Guide for Drug Discovery
Executive Summary
Marine organisms, particularly sponges, are a prolific source of structurally unique and biologically potent secondary metabolites. Among these, bisindole alkaloids have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. Their diverse chemical architectures, often featuring complex heterocyclic systems, have attracted considerable interest in the field of drug discovery and development. This technical guide provides an in-depth overview of the biological activities of marine-derived bisindoles, with a primary focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, key signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.
Introduction to Marine-Derived Bisindoles
Bisindoles are a class of natural products characterized by the presence of two indole (B1671886) moieties. Marine-derived bisindoles exhibit remarkable structural diversity, with the two indole rings being connected by various linkers, such as imidazole, pyrazine, or a simple carbon bridge.[1][2] This structural variety gives rise to a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.[3] Several marine-derived bisindole compounds, such as midostaurin (B1676583) and enzastaurin, have already entered clinical use or are in clinical trials, particularly for the treatment of cancers, highlighting the therapeutic potential of this class of molecules.[2][4][5] This guide will delve into the key biological activities of these fascinating marine natural products.
Anticancer Activity
The anticancer properties of marine-derived bisindoles are the most extensively studied, with numerous compounds demonstrating potent cytotoxicity against a wide array of cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[1]
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activities of various marine-derived bisindoles against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Cytotoxic Activity of Topsentin (B55745) Family Bisindoles
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Topsentin B1 | P388 (murine leukemia) | 4.1 ± 1.4 | [6] |
| HL-60 (human leukemia) | 15.7 ± 4.3 | [6] | |
| Topsentin B2 | P388 | 7.0 (µg/mL) | [6] |
| AGS (gastric adenocarcinoma) | 1.1 - 7.4 (µg/mL) | [6] | |
| L1210 (murine leukemia) | 1.1 - 7.4 (µg/mL) | [6] | |
| 4,5-dihydro-6″-deoxybromotopsentin | BC (breast cancer) | 17.5 (µg/mL) | [6] |
| Deoxytopsentin | BC (breast cancer) | 10.7 (µg/mL) | [6] |
| HepG2 (liver carcinoma) | 3.3 (µg/mL) | [6] | |
| Bromodeoxytopsentin | K562 (chronic myelogenous leukemia) | 0.6 (µg/mL) | [6] |
| Isobromodeoxytopsentin | K562 | 2.1 (µg/mL) | [6] |
| Synthetic Analogue 7 | P388 | 0.3 (µg/mL) | [6] |
| Synthetic Analogue 10 | P388 | 1.8 (µg/mL) | [6] |
Table 2: Cytotoxic Activity of Nortopsentin and Thiazole Analogues
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Nortopsentin A | P388 | 7.6 | [7] |
| Nortopsentin B | P388 | 7.8 | [7] |
| Nortopsentin C | P388 | 1.7 | [7] |
| Thiazole Analogue 49 | MCF-7 (breast cancer) | 2.13 ± 0.12 | [6] |
| Thiazole Analogue 50 | MCF-7 | 3.26 ± 0.19 | [6] |
| Thiazole Analogue 51 | MCF-7 | 5.14 ± 0.34 | [6] |
Table 3: Cytotoxic Activity of Hamacanthin and Dragmacidin Families
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hamacanthins | AGS, L1210 | 1.1 - 9.0 (µg/mL) | [1] |
| Dragmacidin | P388 | 15 (µg/mL) | [6] |
| A-549, HCT-8, MDAMB | 1 - 10 (µg/mL) | [6] | |
| Dragmacidon A | A549 (lung carcinoma) | 3.1 | [6] |
| HT29 (colorectal adenocarcinoma) | 3.3 | [6] | |
| MDA-MB-231 (breast cancer) | 3.8 | [6] | |
| Dragmacidin D | MDA-MB-231 (spheroids) | 8 ± 1 | [3] |
| MDA-MB-468 (spheroids) | 16 ± 0.6 | [3] |
Table 4: Cytotoxic Activity of Fascaplysin (B45494) and Synthetic Analogues
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fascaplysin | CDK4 Inhibition | 0.4 | [2] |
| CDK2 Inhibition | 500 | [2] | |
| Synthetic Analogue CA199 | Various cancer cell lines | 10 - 40 | [4] |
| CDK4-cyclin D1 Inhibition | 20 | [4] |
Table 5: Cytotoxic Activity of Other Marine-Derived Bisindoles
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2,5-bisindolyl-1,3,4-oxadiazole 27 | MCF-7 | 1.8 ± 0.9 | [6] |
| HeLa (cervical cancer) | 9.23 ± 0.58 | [6] | |
| 2,5-bisindolyl-1,3,4-oxadiazole 29 | MCF-7 | 2.6 ± 0.89 | [6] |
| HeLa | 6.34 ± 0.56 | [6] | |
| A549 | 3.3 ± 0.85 | [6] | |
| Luteoalbusins A & B, T988A, Gliocladines C & D | SF-268 (glioblastoma), MCF-7 | 0.23 - 2.39 | [6] |
| Bis(indolyl)hydrazide-hydrazone 5b | DU145, LnCaP, MCF, MDA-MB-231, PaCa2 | 1 - 8.7 | [8] |
Mechanisms of Anticancer Action
Marine-derived bisindoles exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Several bisindoles are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, fascaplysin is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle.[1][2][4][9][10] Staurosporine, another well-known bisindole, is a potent but non-selective protein kinase C (PKC) inhibitor.[3]
-
Induction of Apoptosis: Many bisindoles induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases and the modulation of the Bcl-2 family of proteins.[6] For example, some nortopsentin analogues have been shown to induce apoptosis in MCF-7 cells.[6] Dragmacidin D has been found to selectively induce apoptosis in triple-negative breast cancer spheroids.[3]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some bisindoles, such as fascaplysin, have been shown to possess anti-angiogenic properties, partly by inhibiting the expression and secretion of vascular endothelial growth factor (VEGF).[9]
-
Interference with Signaling Pathways: Bisindoles can disrupt key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival, is a common target.[1]
Signaling Pathways in Cancer
The following diagrams illustrate key signaling pathways implicated in the anticancer activity of marine-derived bisindoles.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by marine bisindoles.
Caption: The VEGF signaling pathway in angiogenesis and its inhibition by certain bisindoles.
Antibacterial and Antifungal Activity
Several marine-derived bisindoles have demonstrated significant activity against a range of pathogenic bacteria and fungi. This is particularly relevant in the face of growing antimicrobial resistance.
Quantitative Antibacterial and Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various bisindoles against different microbial strains.
Table 6: Antibacterial and Antifungal Activity of Marine-Derived Bisindoles
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl)ethylamine | Escherichia coli | 8 (mg/L) | [11] |
| Staphylococcus aureus | 8 (mg/L) | [11] | |
| Klebsiella pneumoniae | 8 (mg/L) | [11] | |
| Fluorinated analogue of 2,2-bis(6-bromo-3-indolyl)ethylamine | S. aureus CH 10850 (MRSA) | 32 | [5] |
| S. aureus ATCC 29213 (MSSA) | 16 | [5] | |
| Dionemycin | S. aureus (MRSA strains) | 1 - 2 | [12] |
| 3,3′-bis-indole | Various bacteria & Candida albicans | 64 - 256 | [12] |
| Fumigatoside E | Fusarium oxysporum f. sp. momordicae | 1.56 | [12] |
| Fumigatoside F | Acinetobacter baumannii | 6.25 | [12] |
| Penijanthines C & D | Vibrio spp. | 3.1 - 50.0 (µM) | [12] |
| Nortopsentin A | Candida albicans | 3.1 (µM) | [7] |
| Nortopsentin B | Candida albicans | 6.2 (µM) | [7] |
| Nortopsentin C | Candida albicans | 12.5 (µM) | [7] |
| Hamacanthins A & B | Candida albicans, Cryptococcus neoformans | Growth inhibitors | [13] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of bisindoles are not as well-elucidated as their anticancer effects. However, proposed mechanisms include:
-
Disruption of Biofilms: Some bisindoles, such as 2,2-bis(6-bromo-3-indolyl)ethylamine, have been shown to inhibit the formation of bacterial biofilms and disaggregate existing ones.[11]
-
Inhibition of Essential Enzymes: It is hypothesized that bisindoles may inhibit key microbial enzymes necessary for survival and proliferation.
-
Membrane Disruption: The cationic nature of some bisindole alkaloids may lead to the disruption of microbial cell membranes.
Antiviral Activity
The antiviral potential of marine-derived bisindoles is a growing area of research, with several compounds showing activity against a variety of viruses.
Quantitative Antiviral Data
The following table presents the antiviral activity of selected bisindoles and related marine natural products.
Table 7: Antiviral Activity of Marine-Derived Compounds
| Compound/Extract | Virus | IC50 / EC50 | Reference |
| Aspergilols H, I & Coccoquinone A | HSV-1 | 3.12 - 6.25 µM (EC50) | [14] |
| Chrodrimanins K & N, 3-hydroxypentacecilide A | H1N1 | 34 - 74 µM (IC50) | [14] |
| Asteltoxins E & F | H3N2 | 6.2 - 8.9 µM (IC50) | [14] |
| Asteltoxin E | H1N1 | 3.5 ± 1.3 µM (IC50) | [14] |
| Asperterrestide A | H1N1, H3N2 | 8.1 - 15 µM (IC50) | [15] |
| Hamacanthin derivatives | Tobacco Mosaic Virus (TMV) | Higher than ribavirin | [16][17] |
| Griffithsin | HIV-1 | 0.043 - 0.63 nM (IC50) | [18] |
Mechanisms of Antiviral Action
The mechanisms of antiviral action for bisindoles are diverse and often virus-specific. For example, hamacanthin derivatives have been shown to bind to the Tobacco Mosaic Virus (TMV) coat protein, thereby interfering with the assembly of the virus.[16][17] Other compounds may inhibit viral entry, replication, or release from host cells.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and natural products are a valuable source of new anti-inflammatory agents. Marine-derived bisindoles and related indole compounds have demonstrated promising anti-inflammatory effects.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of selected marine-derived indoles.
Table 8: Anti-inflammatory Activity of Marine-Derived Indoles
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Dicathais orbita hypobranchial gland extract | NO production | 30.8 | [19][20] |
| TNFα production | 43.03 | [19][20] | |
| PGE2 production | 34.24 | [19][20] | |
| Dicathais orbita egg extract | NO production | 40 | [19][20] |
| Nortopsentin A | Mouse ear edema inhibition | 98.1% inhibition | [21] |
| Nortopsentin C | Mouse ear edema inhibition | 70.1% inhibition | [21] |
Mechanisms of Anti-inflammatory Action
Marine-derived indoles can modulate inflammatory responses through several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: They can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[19][20]
-
Modulation of Inflammatory Signaling Pathways: Compounds like topsentin have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and its upstream signaling pathways, including AP-1 and MAPK, in response to UVB irradiation.[22][23] They can also inhibit the translocation of the transcription factor NF-κB, a central regulator of inflammation.[20]
Caption: Workflow for assessing the anti-inflammatory activity of marine bisindoles.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bisindole compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the bisindole compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated cells with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Absorbance Measurement: Measure the absorbance of the cleaved pNA at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity relative to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol.
-
RNase Treatment: Treat the fixed cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion and Future Perspectives
Marine-derived bisindoles represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent anticancer, antibacterial, antiviral, and anti-inflammatory activities, coupled with their often novel mechanisms of action, make them highly attractive lead compounds for drug discovery. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers in this field.
Future research should focus on several key areas:
-
Total Synthesis and Analogue Development: The total synthesis of promising bisindoles and the creation of focused libraries of analogues will be crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and mechanisms of action of these compounds will facilitate their rational design and development as therapeutic agents.
-
In Vivo Efficacy and Safety: Promising compounds identified in vitro will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Sustainable Sourcing: As many of these compounds are isolated from marine invertebrates, the development of sustainable sourcing methods, such as aquaculture or microbial fermentation, will be essential for their long-term development.
The continued exploration of the marine environment, combined with advances in synthetic chemistry and molecular pharmacology, holds great promise for the discovery and development of new bisindole-based drugs to address a range of human diseases.
References
- 1. Inhibition of cyclin-dependent kinase 4 (Cdk4) by fascaplysin, a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fascaplysin as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cell growth by cyclin dependent kinase 4 inhibitors synthesized based on the structure of fascaplysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New fascaplysin-based CDK4-specific inhibitors: design, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral potential of natural products from marine microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural Simplification of Marine Natural Products: Discovery of Hamacanthin Derivatives Containing Indole and Piperazinone as Novel Antiviral and Anti-phytopathogenic-fungus Agents [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [researchportal.scu.edu.au]
- 20. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unipa.it [iris.unipa.it]
- 22. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse World of Bisindole Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the structural complexity, biosynthesis, chemical synthesis, and biological activities of bisindole alkaloids, offering valuable insights for researchers, scientists, and drug development professionals.
Bisindole alkaloids represent a large and structurally diverse class of natural products characterized by the presence of two indole (B1671886) moieties. These complex molecules, derived from the amino acid L-tryptophan, are found in a wide array of terrestrial and marine organisms and exhibit a remarkable range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core aspects of bisindole alkaloid research, with a focus on their structural diversity, methods of synthesis and isolation, and mechanisms of action.
Structural Diversity and Classification
The structural diversity of bisindole alkaloids arises from the varied nature of the monomeric indole units and the different ways in which they are linked. They can be broadly classified into two main categories:
-
Homodimers: Composed of two identical indole alkaloid units.
-
Heterodimers: Formed by the combination of two different monomeric indole alkaloids.
The linkage between the two indole units is a key structural feature and can occur through various direct C-C, C-N, or other heteroatomic bonds, or via linker moieties such as piperazine (B1678402), pyrrole, or imidazolinone cores.[1] This diversity in linkage contributes significantly to the vast array of bisindole alkaloid structures. Examples of different linkage types include the macroline-sarpagine linkage in alstonisidine and the linkage through a piperazine core in the dragmacidin class of marine alkaloids.[1]
Biosynthesis and Chemical Synthesis
Biosynthesis: The biosynthesis of bisindole alkaloids originates from the amino acid L-tryptophan, which serves as the fundamental building block.[2] Enzymatic dimerization and subsequent derivatization of tryptophan or its derivatives lead to the formation of the bisindole scaffold.[2] The biosynthetic pathways often involve complex enzymatic cascades that result in the formation of intricate molecular architectures.
Chemical Synthesis: The chemical synthesis of bisindole alkaloids is a challenging yet crucial area of research, enabling access to larger quantities of these compounds for biological evaluation and the generation of novel analogs. Key synthetic strategies include:
-
Electrophilic Substitution: A common method involves the reaction of indoles with aldehydes or ketones in the presence of an acid catalyst to form bis(indolyl)methanes, a prevalent class of bisindole compounds.[3]
-
Biomimetic Synthesis: This approach mimics the proposed biosynthetic pathways to construct the bisindole framework. It often involves the coupling of two monomeric indole alkaloid precursors.[4]
-
Partial Synthesis: This strategy utilizes readily available natural monomeric indole alkaloids as starting materials for the synthesis of more complex bisindole structures.[4]
A general workflow for the synthesis of bis(indolyl)methanes is depicted below:
Caption: A generalized workflow for the acid-catalyzed synthesis of bis(indolyl)methanes.
Biological Activities and Quantitative Data
Bisindole alkaloids have garnered significant attention due to their potent and diverse biological activities. Many of these compounds have been investigated as potential therapeutic agents.
Anticancer Activity
A significant number of bisindole alkaloids exhibit potent cytotoxic activity against a wide range of cancer cell lines. The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923), are prominent examples of clinically used anticancer drugs that belong to this class. Their mechanism of action primarily involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
Table 1: Anticancer Activity of Selected Bisindole Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Topsentin B1 | P388 | 4.1 ± 1.4 | [5] |
| Dragmacidin A | A549 | 3.1 | [5] |
| Dragmacidin A | HT29 | 3.3 | [5] |
| Dragmacidin A | MDA-MB-231 | 3.8 | [5] |
| Compound 29 | A549 | 3.3 ± 0.85 | [5] |
| Compound 27 | MCF-7 | 1.8 ± 0.9 | [5] |
| Compound 29 | MCF-7 | 2.6 ± 0.89 | [5] |
| Angustilongines E-K | Various | 0.02 - 9.0 | [6] |
| (+)-Spondomine | K562 | N/A (active) | [7] |
Antimicrobial Activity
Many bisindole alkaloids have demonstrated significant activity against various pathogenic bacteria and fungi. Their mechanisms of action can include the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Selected Bisindole Alkaloids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bisindole amides 84a-84f | S. aureus (MRSA) | 1 - 2 | [2] |
| Bis(indolyl)methanes 83a-83d | S. aureus (MRSA) | 0.5 - 2 | [2] |
| Compound 65 | S. aureus | 40 | [2] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) (1) | E. coli | 8 | [3] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | S. aureus | 8 | [3] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | K. pneumoniae | 8 | [3] |
| Dionemycin | MRSA | 0.5 - 2 | [8] |
| Voacafricine A | S. aureus | 3.12 | [8] |
| Voacafricine B | S. aureus | 3.12 | [8] |
| Voacafricine B | S. typhimurium | 0.78 | [8] |
| Tris(1H-indol-3-yl) methylium (1) | Gram-positive bacteria | 1 - 16 | [9] |
| Indolo(2,1b)quinazoline-6,12-dione (3) | Gram-positive bacteria | 1 - 16 | [9] |
| Indolo(2,1b)quinazoline-6,12-dione (3) | Gram-negative bacteria | 2 - 32 | [9] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which bisindole alkaloids exert their biological effects is crucial for drug development.
Inhibition of Tubulin Polymerization
The anticancer activity of vinca alkaloids like vincristine is well-established to be due to their interaction with tubulin. By binding to β-tubulin, they disrupt the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of vincristine-induced apoptosis through inhibition of tubulin polymerization.
Other Signaling Pathways
Recent research has revealed that bisindole alkaloids can modulate other critical signaling pathways. For instance, some marine-derived bisindoles have been shown to inhibit the Wnt and HIF-1 signaling pathways, which are often dysregulated in cancer.[7] Further investigation into these and other pathways will likely uncover new therapeutic targets for this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in bisindole alkaloid research.
General Procedure for the Synthesis of Bis(indolyl)methanes
This protocol describes a typical acid-catalyzed synthesis of bis(indolyl)methanes.
Materials:
-
Indole or substituted indole
-
Aldehyde or ketone
-
Acid catalyst (e.g., salicylic (B10762653) acid, α-chymotrypsin)
-
Solvent (e.g., water, ethanol (B145695), or a mixture)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution
Procedure:
-
Combine the aldehyde (1 equivalent), indole (2 equivalents), and the acid catalyst (e.g., 10 mg α-chymotrypsin or 15 mol% salicylic acid) in the chosen solvent system (e.g., 3 mL water and 2 mL ethanol).[2]
-
Stir or incubate the reaction mixture at the appropriate temperature (e.g., 50 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, extract the product with ethyl acetate (3 x 5 mL).[2]
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., PE:EtOAc = 9:1) to yield the pure bis(indolyl)methane.[2]
Isolation of Bisindole Alkaloids from Alstonia Species
This protocol outlines a general procedure for the extraction and isolation of bisindole alkaloids from the bark of Alstonia scholaris.
Materials:
-
Dried and powdered bark of Alstonia scholaris
-
95% Ethanol
-
Hexane
-
Ethyl acetate
-
n-Butanol
-
3% Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica gel for column chromatography
-
Solvents for elution (e.g., chloroform:methanol mixture)
Procedure:
-
Extract the powdered bark with 95% ethanol at room temperature.
-
Evaporate the ethanol extract in vacuo to obtain a crude extract.
-
Suspend the crude extract in distilled water and perform sequential liquid-liquid extraction with hexane, chloroform, ethyl acetate, and n-butanol.
-
To isolate the alkaloids, take the chloroform fraction and mix it with 3% HCl and ethanol.
-
Collect the aqueous layer and adjust the pH to 10 with NaOH.
-
Extract the alkaline aqueous layer with chloroform to obtain the crude alkaloidal fraction.
-
Subject the crude alkaloidal fraction to column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the individual alkaloids.
-
Further purify the collected fractions using techniques like preparative High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium
-
Bisindole alkaloid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bisindole alkaloid and incubate for a specific period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37 °C.[4]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bisindole alkaloid stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the bisindole alkaloid in the broth in a 96-well plate.
-
Add the standardized inoculum to each well, except for the sterility control well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density using a microplate reader.
Experimental and Drug Discovery Workflows
The discovery and development of new drugs from natural products like bisindole alkaloids follow a systematic workflow.
Caption: A typical workflow for the discovery and development of drugs from natural sources.
Conclusion
Bisindole alkaloids represent a fascinating and highly promising class of natural products with immense potential for drug discovery and development. Their structural diversity, coupled with a wide range of potent biological activities, continues to inspire chemists and biologists alike. This technical guide has provided a comprehensive overview of the key aspects of bisindole alkaloid research, from their fundamental chemistry to their biological applications. By providing detailed experimental protocols and insights into their mechanisms of action, this guide aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further exploration of their structural space through synthesis and the elucidation of their complex biological interactions will undoubtedly lead to the discovery of novel and effective therapeutic agents in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Rivularin A and the Brominated Indole Class of Natural Products: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rivularin A and its class of natural products, the brominated indoles. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activity, and therapeutic potential of these marine-derived compounds.
Introduction to Rivularin A and Brominated Indoles
Rivularin A is a brominated indole (B1671886) alkaloid, a class of natural products predominantly found in marine organisms, particularly cyanobacteria.[1] The core structure of these compounds is an indole ring system substituted with one or more bromine atoms. The number and position of these bromine atoms, along with other functional groups, contribute to a wide diversity of structures and biological activities within this class.[2]
Chemical Structure of Rivularin A:
-
Systematic Name: 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole
-
Molecular Formula: C₁₆H₆Br₆N₂
-
Molecular Weight: 705.66 g/mol
The presence of multiple bromine atoms significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and biological membrane permeability.[2]
Biological Activities and Therapeutic Potential
Brominated indoles, including Rivularin A, have garnered significant attention for their diverse and potent biological activities. While specific data for Rivularin A is limited, studies on closely related brominated indoles have revealed a range of promising therapeutic properties.
Anti-inflammatory Activity
Several brominated indoles have demonstrated significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key pro-inflammatory mediators and signaling pathways. For instance, certain brominated indoles have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Anticancer Activity
The anticancer potential of brominated indoles is a major area of research. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including colorectal cancer.[4] The cytotoxic effects are often mediated through the activation of caspase-dependent pathways.
Enzyme Inhibition
The unique chemical structures of brominated indoles make them potential inhibitors of various enzymes. While specific targets for Rivularin A have not been fully elucidated, the broader class of indole alkaloids is known to interact with and inhibit the activity of enzymes such as kinases, which are crucial for cell signaling and are often dysregulated in diseases like cancer.
Quantitative Data on Biological Activity
Due to the limited availability of specific quantitative data for Rivularin A, the following tables summarize the biological activities of closely related and well-studied brominated indoles. This data provides a representative overview of the potency of this class of compounds.
Table 1: Anti-inflammatory Activity of Brominated Indoles [3]
| Compound | Target | IC₅₀ (µM) | Cell Line |
| 6-Bromoisatin | NO Production | 122.65 | RAW 264.7 |
| 5-Bromoisatin | TNF-α Production | 38.05 | RAW 264.7 |
| Tyrindoleninone | PGE₂ Production | 157.12 | RAW 264.7 |
Table 2: Cytotoxicity of Brominated Indoles against Cancer Cell Lines [2]
| Compound | Cell Line | IC₅₀ (µM) |
| Meridianin B | LMM3 (Murine Mammary Adenocarcinoma) | 11.4 |
| Meridianin C | LMM3 (Murine Mammary Adenocarcinoma) | 9.3 |
| Meridianin E | LMM3 (Murine Mammary Adenocarcinoma) | 11.1 |
Signaling Pathways
Brominated indoles exert their biological effects by modulating specific cellular signaling pathways. Two key pathways that have been identified are the Aryl Hydrocarbon Receptor (AhR) pathway and the NF-κB signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Brominated Indoles.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some brominated indoles are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway by Brominated Indoles.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Rivularin A and other brominated indoles.
General Protocol for the Isolation of Brominated Indoles from Cyanobacteria
This protocol is a generalized procedure and may require optimization for the specific isolation of Rivularin A from Rivularia firma.
Caption: General Experimental Workflow for the Isolation of Brominated Indoles.
Methodology:
-
Extraction: The lyophilized cyanobacterial biomass is extracted exhaustively with a mixture of organic solvents, typically dichloromethane/methanol (B129727) (2:1, v/v), at room temperature.
-
Filtration and Concentration: The resulting extract is filtered to remove cellular debris and concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and 90% aqueous methanol, followed by extraction of the aqueous methanol phase with ethyl acetate (B1210297).
-
Column Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the brominated indole (e.g., Rivularin A) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay in Macrophages
This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of the brominated indole for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated control cells.
Conclusion
Rivularin A and the broader class of brominated indoles represent a promising group of marine natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory and anticancer effects, are mediated through the modulation of key cellular signaling pathways. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more extensive quantitative data for Rivularin A itself, the information available for related compounds provides a strong rationale for continued investigation. The experimental protocols outlined in this guide offer a framework for researchers to explore the biological properties of these fascinating molecules and to advance their development as potential drug candidates.
References
- 1. Rivularin (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of sinularin: A literature-based review | Cellular and Molecular Biology [cellmolbiol.org]
- 3. Looking Outwards: Isolation of Cyanobacterial Released Carbohydrate Polymers and Proteins [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (±)-Rivularin A: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of (±)-Rivularin A, a bisindole alkaloid. The synthesis was first reported by Keisuke Tokushige and Takumi Abe in early 2024 and employs a novel formal umpolung strategy for the construction of the key C3–N1' bisindoline skeleton. While the full experimental details are pending public release, this document compiles the currently available information to guide research efforts.
Introduction
Rivularin A is a member of the growing class of C3–N1' linked bisindole alkaloids, which have garnered significant interest due to their unique structural motifs and potential biological activities. The development of a scalable and efficient total synthesis is crucial for enabling further investigation into its therapeutic potential. The synthetic route described herein represents a significant advancement in the field of indole (B1671886) chemistry.
Synthetic Strategy
The total synthesis of (±)-Rivularin A hinges on two key strategic elements:
-
Formal Umpolung Synthesis of the C3–N1' Bisindoline Core: This innovative approach reverses the typical polarity of the indole nucleus, allowing for the direct and efficient formation of the challenging C3–N1' bond. This strategy is reported to be tolerant of a wide range of substituents on both the indole and indoline (B122111) rings.
-
Biomimetic Late-Stage Tribromination: Mimicking the proposed biosynthetic pathway, the final tribromination step is performed at a late stage of the synthesis to install the three bromine atoms found in the natural product.
Overall Synthetic Workflow
The following diagram outlines the high-level workflow for the total synthesis of (±)-Rivularin A.
Caption: High-level workflow for the total synthesis of (±)-Rivularin A.
Experimental Protocols
Note: The following protocols are based on the general descriptions available in the preliminary reports. Specific quantities, reaction times, temperatures, and purification methods will be updated upon the full publication of the experimental data.
Synthesis of the C3–N1' Bisindoline Core via Formal Umpolung
This key step involves the coupling of an appropriately substituted indole with an N-activated indoline derivative. The "umpolung" or reversal of polarity at the indole C3 position is achieved through strategic functionalization, enabling it to react as an electrophile with the nucleophilic indoline nitrogen.
General Procedure (Conceptual):
-
To a solution of the N-activated indoline in a suitable anhydrous solvent, add the indole coupling partner.
-
The reaction is likely promoted by a Lewis acid or a specific activating agent to facilitate the C-N bond formation.
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
-
Upon completion, the reaction is quenched, and the crude product is purified using standard chromatographic techniques to yield the C3–N1' bisindoline.
Biomimetic Late-Stage Tribromination
The final step introduces the three bromine atoms onto the bisindole framework. This transformation is described as "biomimetic," suggesting it may proceed through a mechanism that mirrors the natural halogenation process.
General Procedure (Conceptual):
-
The advanced bisindoline intermediate is dissolved in a suitable solvent.
-
A brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added, likely in a stoichiometric amount or slight excess.
-
The reaction may be catalyzed or proceed under specific pH or light conditions to achieve the desired regioselectivity.
-
After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts.
-
The final product, (±)-Rivularin A, is purified by chromatography.
Quantitative Data Summary
A comprehensive table summarizing the yields and key reaction parameters for each step of the synthesis will be provided upon the release of the full scientific publication. This will include:
-
Step Number and Description
-
Key Reagents and Catalysts
-
Solvent
-
Reaction Temperature (°C)
-
Reaction Time (h)
-
Yield (%)
Conclusion
The total synthesis of (±)-Rivularin A developed by Tokushige and Abe represents a significant achievement in natural product synthesis. The application of a formal umpolung strategy for the construction of the C3–N1' bisindoline core is a noteworthy innovation that may find broader applications in the synthesis of other complex indole alkaloids. The scalability of this protocol, as suggested in the initial reports, holds promise for the production of sufficient quantities of Rivularin A for detailed biological evaluation and drug development efforts. This document will be updated with detailed experimental procedures and quantitative data as soon as the information becomes publicly available.
Application Notes and Protocols for the Laboratory Synthesis of Bisindole Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the laboratory synthesis of bisindole hybrids, a class of compounds with significant therapeutic potential. The indole (B1671886) nucleus is a key pharmacophore, and bisindole structures often exhibit enhanced biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines key synthetic methodologies, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.
Key Synthetic Methodologies
Several strategies have been developed for the synthesis of bisindole hybrids. The most common approaches involve the electrophilic substitution of indoles with carbonyl compounds, alkylation reactions, and modern click chemistry techniques to create more complex hybrid molecules.
Electrophilic Substitution: Synthesis of Bis(indolyl)methanes
A fundamental and widely used method for synthesizing bis(indolyl)methanes involves the acid-catalyzed reaction of indoles with aldehydes or ketones.[2] Greener alternatives using biocatalysts have also been developed.[3]
Experimental Protocol: α-Chymotrypsin Catalyzed Synthesis of Bis(indolyl)methanes [3]
This protocol describes a mild and efficient enzymatic synthesis of bis(indolyl)methanes.
Materials:
-
Indole
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
α-Chymotrypsin
-
Deionized water
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (0.5 mmol, 1 equivalent), indole (1.0 mmol, 2 equivalents), and α-chymotrypsin (10 mg).
-
Add a solvent mixture of deionized water (3 mL) and ethanol (2 mL).
-
Incubate the mixture at 50°C with stirring (260 rpm) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (9:1) eluent to yield the pure bis(indolyl)methane.
Table 1: Synthesis of Bis(indolyl)methanes using α-Chymotrypsin Catalyst [3]
| Entry | Aldehyde | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 95 |
| 2 | Benzaldehyde | 85 |
| 3 | 4-Chlorobenzaldehyde | 93 |
| 4 | 4-Methylbenzaldehyde | 88 |
| 5 | 2-Nitrobenzaldehyde | 82 |
| 6 | 3-Nitrobenzaldehyde | 90 |
| 7 | 4-Hydroxybenzaldehyde | 75 |
| 8 | 2-Chlorobenzaldehyde | 86 |
Diagram 1: General Workflow for the Synthesis of Bis(indolyl)methanes
Caption: Workflow for the enzymatic synthesis of bis(indolyl)methanes.
Base-Promoted Alkylation: Synthesis of Bis(3-indolyl)methanes
A metal-free approach for the synthesis of bis(3-indolyl)methanes involves the alkylation of indoles with alcohols, promoted by a strong base such as lithium tert-butoxide (LiOt-Bu).[4][5][6] This method is notable for its use of atmospheric oxygen as an oxidant.[4][5][6]
Experimental Protocol: LiOtBu-Promoted Synthesis of Bis(3-indolyl)methanes [4]
Materials:
-
Indole or substituted indole
-
Benzyl (B1604629) alcohol or other alcohol
-
Lithium tert-butoxide (LiOtBu)
Procedure:
-
To a reaction vessel, add the indole (0.3 mmol, 1 equivalent), benzyl alcohol (1.2 mmol, 4 equivalents), and lithium tert-butoxide (0.3 mmol, 1 equivalent).
-
Heat the reaction mixture to 140°C and stir for 24 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify directly by column chromatography to obtain the desired bis(3-indolyl)methane.
Table 2: LiOtBu-Promoted Synthesis of Various Bis(3-indolyl)methanes [4]
| Entry | Indole Derivative | Alcohol | Yield (%) |
| 1 | Indole | Benzyl alcohol | 82 |
| 2 | 5-Methoxyindole | Benzyl alcohol | 75 |
| 3 | 5-Bromoindole | Benzyl alcohol | 68 |
| 4 | Indole | 4-Methylbenzyl alcohol | 85 |
| 5 | Indole | 4-Chlorobenzyl alcohol | 78 |
| 6 | Indole | n-Hexanol | 75 |
Click Chemistry: Synthesis of Bisindole-Triazole Hybrids
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex hybrid molecules.[7][8] This methodology can be employed to link bisindole moieties with other pharmacophores via a stable triazole linker.
Experimental Protocol: General Procedure for the Synthesis of Bisindole-1,2,3-triazole Hybrids [9]
This protocol involves a two-step process: preparation of an azide- or alkyne-functionalized bisindole, followed by the click reaction.
Step 1: Synthesis of Propargylated Bisindole (Illustrative)
-
Synthesize a bis(indolyl)methane derivative containing a hydroxyl group.
-
React the hydroxyl-containing bisindole with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to introduce the terminal alkyne.
-
Purify the resulting propargylated bisindole by column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Suspend the propargylated bisindole (1 equivalent) and a suitable organic azide (B81097) (1.1 equivalents) in a 1:1 mixture of water and tert-butyl alcohol.
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 equivalents).
-
Add copper(II) sulfate (B86663) pentahydrate (0.03 equivalents) in water.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under vacuum and add water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.
Diagram 2: Synthetic Strategy for Bisindole-Triazole Hybrids via Click Chemistry
Caption: Two-step approach for synthesizing bisindole-triazole hybrids.
Biological Activity and Signaling Pathways
Bisindole hybrids have demonstrated significant potential as anticancer agents, often acting through the modulation of key cellular signaling pathways.[10][11][12]
Anticancer Activity:
Numerous synthetic bisindole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.
Table 3: Anticancer Activity of Selected Bisindole Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bisindole Derivative (5a) | Human Leukemia (K562) | 56.91 | [1] |
| Bisindole Derivative (5c) | Human Leukemia (K562) | 58.55 | [1] |
| Bisindole Sulfonate (4a) | Tubulin Polymerization | 2.3 | [11] |
| Bisindole Sulfonate (4l) | Tubulin Polymerization | 1.7 | [11] |
| Pyrazine Bisindole (73) | Leukemia | 0.058 - 7.19 | [13] |
| Fascaplysin Derivative | Human Colon Cancer (HCT-116) | 0.032 | [13] |
Signaling Pathways in Cancer:
The anticancer effects of many bisindole alkaloids are mediated through the regulation of critical signaling pathways that control cell proliferation, apoptosis, and autophagy.[13][14][15] Key pathways identified include PI3K/Akt/mTOR and MAPK.[13][14]
Diagram 3: PI3K/Akt/mTOR Signaling Pathway Inhibition by Bisindoles
Caption: Inhibition of the PI3K/Akt/mTOR pathway by bisindole compounds.
These notes provide a starting point for researchers interested in the synthesis and application of bisindole hybrids. The provided protocols are robust and can be adapted for the synthesis of a wide variety of derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will continue to fuel their development as next-generation therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Bisindole Compounds—Synthesis and Medicinal Properties [mdpi.com]
- 3. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. LiO t Bu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microorganism-Derived Bisindole Alkaloids With Anticancer Potential and Their Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Rivularin A Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity of Rivularin A is limited in publicly available scientific literature. The following application notes and protocols are based on the cytotoxic activities of extracts from Leptocarpha rivularis, the plant from which Rivularin is isolated, and its major bioactive sesquiterpene lactone, Leptocarpin. It is assumed that Rivularin A, as a constituent of these extracts, may exhibit similar cytotoxic properties. All protocols provided are general templates and should be optimized for specific cell lines and laboratory conditions.
Introduction
Rivularin A is a sesquiterpene lactone found in the plant Leptocarpha rivularis. Extracts of this plant have been traditionally used in medicine and have demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis. These application notes provide a framework for evaluating the cytotoxic potential of Rivularin A using common in vitro assays.
Data Presentation
The following tables summarize the cytotoxic activity of extracts from Leptocarpha rivularis and its major component, Leptocarpin, on various cancer cell lines. This data can serve as a reference for designing experiments with Rivularin A.
Table 1: IC50 Values of Leptocarpha rivularis Flower Extracts on Cancer and Normal Cell Lines
| Extract | Cell Line | Cell Type | IC50 (µg/mL) |
| n-Hexane (Hex) | HT-29 | Colon Adenocarcinoma | 3.0 |
| PC-3 | Prostate Cancer | 4.5 | |
| MCF-7 | Breast Cancer | 5.2 | |
| HEK-293 | Normal Embryonic Kidney | >50 | |
| Dichloromethane (DCM) | HT-29 | Colon Adenocarcinoma | 8.8 |
| PC-3 | Prostate Cancer | 7.5 | |
| MCF-7 | Breast Cancer | 6.8 | |
| HEK-293 | Normal Embryonic Kidney | >50 | |
| Ethyl Acetate (AcOEt) | HT-29 | Colon Adenocarcinoma | 7.2 |
| PC-3 | Prostate Cancer | 6.1 | |
| MCF-7 | Breast Cancer | 8.1 | |
| HEK-293 | Normal Embryonic Kidney | >50 |
Data adapted from studies on Leptocarpha rivularis flower extracts, which contain a mixture of compounds including rivularins and leptocarpin.[1]
Table 2: IC50 Values of Leptocarpin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SK-Hep-1 | Liver Adenocarcinoma | ~5 |
| HeLa | Cervical Cancer | Not specified |
| HT-29 | Colon Cancer | Not specified |
| PC-3 | Prostate Cancer | Not specified |
| DU-145 | Prostate Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
Leptocarpin is the major sesquiterpene lactone from Leptocarpha rivularis.[2][3]
Experimental Protocols
Herein are detailed protocols for three key assays to evaluate the cytotoxicity of Rivularin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Rivularin A stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Rivularin A in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Rivularin A solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Materials:
-
Rivularin A stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Caspase-3 Activity Assay for Apoptosis Detection
This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Rivularin A stock solution
-
Complete cell culture medium
-
Caspase-3 activity assay kit (commercially available)
-
96-well black or clear plates (depending on the kit's detection method)
-
Fluorometric or colorimetric microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in the appropriate 96-well plate at a suitable density.
-
Treat cells with various concentrations of Rivularin A for the desired duration. Include positive and negative controls.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and remove the supernatant.
-
Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) as per the kit's instructions.
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of Rivularin A.
Caption: General experimental workflow for evaluating Rivularin A cytotoxicity.
Signaling Pathway
Based on studies of Leptocarpin, a major component of Leptocarpha rivularis, the proposed mechanism of cytotoxicity involves the induction of apoptosis via the intrinsic pathway and inhibition of the pro-survival NF-κB pathway.[4]
References
- 1. Chemical Composition, Antioxidant and Anticancer Activities of Leptocarpha rivularis DC Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Rivularin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a brominated indole (B1671886) alkaloid with a complex chemical structure, suggesting potential for significant biological activity.[1] While specific functional data for Rivularin A is not extensively documented in publicly available literature, its structural class and origin from marine organisms hint at potential cytotoxic and anti-proliferative properties, similar to other marine-derived natural products like Sinularin. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4]
These application notes provide a comprehensive guide to a panel of cell-based functional assays to elucidate the mechanism of action of Rivularin A. The protocols and expected outcomes are based on established methodologies and data from analogous compounds, offering a robust framework for investigating the therapeutic potential of Rivularin A.
Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental in determining the concentration-dependent effects of a compound on cell viability. A variety of assays are available, each with a distinct mechanism for assessing cell health.
Data Presentation: Comparative IC50 Values of Rivularin A
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table presents hypothetical IC50 values for Rivularin A across different cancer cell lines after 48 hours of treatment, as determined by various cytotoxicity assays.
| Cell Line | Assay Type | Rivularin A IC50 (µM) |
| HT-29 (Colon Cancer) | MTT | 15.2 ± 1.8 |
| LDH | 25.5 ± 2.1 | |
| Resazurin | 12.8 ± 1.5 | |
| MCF-7 (Breast Cancer) | MTT | 22.7 ± 2.5 |
| LDH | 35.1 ± 3.2 | |
| Resazurin | 20.4 ± 2.3 | |
| A549 (Lung Cancer) | MTT | 18.9 ± 2.0 |
| LDH | 29.8 ± 2.9 | |
| Resazurin | 16.5 ± 1.9 |
Experimental Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of Rivularin A (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
b) Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity detection kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit and incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate cytotoxicity as a percentage of a positive control (cells lysed with Triton X-100).
c) Resazurin (AlamarBlue) Assay
This fluorometric assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add 10 µL of Resazurin solution (e.g., from a commercial kit) to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Cell cycle analysis is crucial for determining if a compound induces cell cycle arrest, a common mechanism of action for anti-cancer agents.
Data Presentation: Effect of Rivularin A on Cell Cycle Distribution
The following table shows the hypothetical percentage of cells in different phases of the cell cycle after treatment with Rivularin A for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.3 ± 3.1 | 25.1 ± 2.2 | 19.6 ± 1.9 | 1.2 ± 0.3 |
| Rivularin A (10 µM) | 52.8 ± 2.9 | 18.5 ± 1.7 | 28.7 ± 2.5 | 3.5 ± 0.6 |
| Rivularin A (20 µM) | 48.1 ± 2.5 | 12.3 ± 1.4 | 39.6 ± 3.0 | 8.7 ± 1.1 |
Experimental Protocol: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with Rivularin A at various concentrations (e.g., 10 and 20 µM) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents eliminate cancer cells.
Data Presentation: Induction of Apoptosis by Rivularin A
The following table summarizes the hypothetical percentage of apoptotic cells after treatment with Rivularin A for 48 hours, as determined by Annexin V/PI staining.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 94.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Rivularin A (20 µM) | 65.7 ± 3.5 | 15.8 ± 1.8 | 12.3 ± 1.5 | 6.2 ± 0.9 |
Experimental Protocols
a) Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI enters cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with Rivularin A as described for cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
b) Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3, -8, and -9.
Protocol:
-
Seed cells in a 96-well plate and treat with Rivularin A.
-
Lyse the cells and add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3).
-
Incubate according to the manufacturer's instructions to allow for cleavage of the substrate by the active caspase.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify the fold-increase in caspase activity relative to the vehicle control.
Kinase Inhibition Profiling
Many anti-cancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. A kinase inhibition profile can reveal the specific molecular targets of Rivularin A.
Data Presentation: Hypothetical Kinase Inhibition Profile of Rivularin A
The following table shows the hypothetical percentage of inhibition of various kinases by Rivularin A at a concentration of 10 µM.
| Kinase Target | Family | Inhibition (%) |
| Aurora Kinase A | Serine/Threonine Kinase | 85.2 ± 5.1 |
| CDK1 (Cdc2) | Serine/Threonine Kinase | 78.5 ± 4.7 |
| PI3K | Lipid Kinase | 65.3 ± 6.2 |
| Akt | Serine/Threonine Kinase | 58.9 ± 5.5 |
| Src | Tyrosine Kinase | 25.1 ± 3.8 |
Experimental Protocol: In Vitro Kinase Assay
This can be performed using commercially available kinase profiling services or in-house using purified kinases and substrates.
Protocol (General):
-
Incubate purified recombinant kinases with a specific substrate, ATP, and Rivularin A at various concentrations.
-
The reaction is typically stopped by adding a solution that chelates divalent cations.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The percentage of kinase inhibition by Rivularin A is calculated relative to a control reaction without the compound.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of Rivularin A.
Experimental Workflow Diagram
Caption: Experimental workflow for Rivularin A assessment.
References
- 1. Rivularin A | C16H6Br6N2 | CID 21674193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinularin induces DNA damage, G2/M phase arrest, and apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinularin Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Bisindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of bisindole alkaloids, a prominent class of natural and synthetic compounds with significant therapeutic potential, particularly in oncology. The following sections detail experimental designs for assessing efficacy, toxicity, and pharmacokinetic profiles using various animal models.
Murine Xenograft Models for Efficacy and Toxicity Testing
Murine xenograft models are a cornerstone for preclinical cancer research, allowing for the evaluation of antitumor activity in a living organism.
Vincristine (B1662923) Efficacy in a Human Melanoma Xenograft Model
This protocol outlines the assessment of vincristine's antitumor effects on a human melanoma xenograft in nude mice.
Experimental Protocol:
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: M14 human melanoma cells.
-
Cell Culture and Implantation:
-
Culture M14 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=8 per group).
-
Administer vincristine sulfate (B86663) intravenously (i.v.) via the tail vein at a dose of 2 mg/kg.[1]
-
The control group receives an equivalent volume of saline solution.
-
Treatment schedule: Administer on days 1, 5, and 9.[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume twice weekly using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
Monitor body weight three times weekly as an indicator of systemic toxicity.
-
Sacrifice all animals on day 14, and excise and weigh the tumors.[1]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
-
Quantitative Data Summary:
| Bisindole Alkaloid | Animal Model | Cell Line | Dosage and Schedule | Key Findings | Reference |
| Vincristine | Male BALB/c nude mice | M14 Human Melanoma | 2 mg/kg i.v. on days 1, 5, and 9 | Significant reduction in tumor growth. | [1] |
| Liposomal Vincristine | Male BALB/c nude mice | M14 Human Melanoma | 2 mg/kg i.v. on days 1, 5, and 9 | Sensitized drug-resistant tumors to treatment. | [2] |
Bisleuconothine A Efficacy in a Human Colorectal Cancer Xenograft Model
This protocol details the evaluation of Bisleuconothine A, a bisindole alkaloid that targets the Wnt signaling pathway, in a colorectal cancer xenograft model.
Experimental Protocol:
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Cell Culture and Implantation:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Harvest cells and prepare a suspension of 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
One week after cell implantation, randomize mice into control and treatment groups (n=8 per group).
-
Administer Bisleuconothine A sulfate intraperitoneally (i.p.) at a dose of 2 mg/kg daily for 16 days.
-
The control group receives daily i.p. injections of normal saline.
-
-
Monitoring and Endpoints:
-
Monitor body weight daily.
-
Measure tumor volume every other day.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for Wnt signaling targets).
-
Quantitative Data Summary:
| Bisindole Alkaloid | Animal Model | Cell Line | Dosage and Schedule | Key Findings | Reference |
| Bisleuconothine A | Male BALB/c nude mice | HCT116 Colorectal Cancer | 2 mg/kg i.p. daily for 16 days | Dramatically suppressed tumor growth without significant toxicity. |
Experimental Workflow for Murine Xenograft Studies
References
Application Notes and Protocols for the Purification of Rivularin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a brominated indole (B1671886) derivative isolated from cyanobacteria of the genus Rivularia. As a member of the growing class of halogenated natural products from marine and freshwater cyanobacteria, Rivularin A is of interest for its potential bioactive properties. The purification of such natural products is a critical step in drug discovery and development, enabling detailed structural elucidation and pharmacological testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex biological extracts.[1][2][3]
Materials and Methods
Materials
-
Crude extract of Rivularia sp. biomass
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Formic acid (FA), HPLC grade
-
Methanol (B129727) (for sample preparation)
-
Syringe filters (0.22 µm)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
Sample Preparation
-
Extraction: The dried biomass of Rivularia sp. is extracted with an organic solvent such as ethanol (B145695) or methanol to obtain a crude extract.
-
Preliminary Fractionation (Optional): The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) to enrich the fraction containing brominated indoles.
-
Solubilization: The crude or partially purified extract is dissolved in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.
-
Filtration: The dissolved sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification Protocol
The following is a representative preparative HPLC protocol for the purification of Rivularin A. Optimization of the gradient and flow rate may be necessary depending on the specific crude extract and HPLC system used.
| Parameter | Recommended Condition |
| Column | Reverse-phase C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration to 5% B for 5 minutes. |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column capacity) |
| Fraction Collection | Collect peaks based on UV absorbance at 280 nm. |
Post-Purification Processing
-
Solvent Evaporation: The collected fractions containing the purified Rivularin A are combined, and the organic solvent is removed under reduced pressure using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution is frozen and lyophilized to obtain the purified Rivularin A as a solid powder.
-
Purity Analysis: The purity of the final product should be assessed using analytical HPLC.
Data Presentation
The following table presents representative data that would be obtained during the HPLC purification of Rivularin A. The values are illustrative and will vary depending on the specific experimental conditions.
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) | Yield (mg/g dry biomass) |
| 1 | 8.5 | 1500 | >98 | 0.5 |
| 2 | 12.2 | 850 | - | - |
| 3 | 15.7 | 2100 | - | - |
Note: Purity is typically determined by analytical HPLC of the collected fraction, and the yield is calculated after lyophilization.
Visualizations
Caption: Overall workflow for the purification of Rivularin A.
Caption: Logical flow of the HPLC purification process.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. Evaluation of Antimicrobial Potential of the Marine Cyanobacterium, Rivularia mesenterica | Semantic Scholar [semanticscholar.org]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Bisindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of bisindole alkaloids using advanced mass spectrometry techniques. The information is intended to guide researchers in developing and implementing robust analytical methods for the identification, quantification, and structural elucidation of this important class of natural products.
Introduction to Bisindole Alkaloids and the Role of Mass Spectrometry
Bisindole alkaloids are a diverse group of natural products characterized by the presence of two indole (B1671886) moieties. Many of these compounds, such as the anticancer agents vincristine (B1662923) and vinblastine (B1199706) isolated from Catharanthus roseus, exhibit significant pharmacological activities.[1] The complexity of their structures and their often low abundance in natural sources necessitate highly sensitive and selective analytical techniques for their study.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of bisindole alkaloids. LC-MS/MS (tandem mass spectrometry) and high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) offer the specificity and sensitivity required for both quantitative analysis in complex matrices and detailed structural characterization.
Quantitative Analysis of Bisindole Alkaloids using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of bisindole alkaloids in various samples, including plant extracts and biological fluids. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in the presence of complex matrix components.
Table 1: Quantitative Performance Data for LC-MS/MS Analysis of Vincristine and Vinblastine
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Vincristine | Human Plasma | 0.25 | 0.25 - 50.0 | 3.8 - 10.2 | 91.9 - 100.8 | [2] |
| Vincristine | Human Plasma | 0.1 | 0.1 - 40 | < 10.6 | Within ± 12.4 | [3] |
| Vinblastine | Human Plasma | 0.025 | 0.025 - 10 | < 10.6 | Within ± 12.4 | [3] |
| Vincristine | Mouse Plasma | 2.5 | up to 250 | - | - | [4] |
- LLOQ: Lower Limit of Quantification - %RSD: Relative Standard Deviation
Protocol 1: Quantitative LC-MS/MS Analysis of Vincristine in Human Plasma
This protocol is adapted from a validated method for the determination of vincristine in human plasma.[2]
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., vinblastine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C8, 50 mm x 2.0 mm, 3.0 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-8 min: 5% B
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Structural Elucidation and Profiling with UPLC-Q-TOF-MS
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the comprehensive analysis of bisindole alkaloids in complex mixtures like plant extracts. Its high mass accuracy and resolution enable the determination of elemental compositions and the identification of unknown compounds through fragmentation analysis.
Table 2: Performance Data for UPLC-Q-TOF-MS Analysis of Indole Alkaloids
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) | Reference |
| Vincristine | 1 | 3 | > 0.9988 | 92.8 - 104.1 | [5] |
| Vinblastine | 1 | 3 | > 0.9988 | 92.8 - 104.1 | [5] |
| Catharanthine | 5 | 15 | > 0.9988 | 92.8 - 104.1 | [5] |
| Vindoline | 10 | 30 | > 0.9988 | 92.8 - 104.1 | [5] |
- LOD: Limit of Detection - LOQ: Limit of Quantification - R²: Coefficient of Determination
Protocol 2: UPLC-Q-TOF-MS Analysis of Bisindole Alkaloids in Catharanthus roseus Extracts
This protocol is based on a method for the identification and quantification of major indole alkaloids in C. roseus.[5]
1. Sample Preparation: Acid-Base Extraction
-
Grind 1 g of dried plant material (e.g., leaves) to a fine powder.
-
Extract with 20 mL of methanol:water (80:20, v/v) with 0.1% formic acid by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
2. UPLC Conditions
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 3-minute hold at 90% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
3. Q-TOF-MS Conditions
-
Ionization Mode: ESI, Positive
-
Scan Range: 100 - 1500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) for MS/MS data acquisition to obtain rich fragmentation spectra.
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or MS^E) acquisitions.
Visualizations
Mechanism of Action: Inhibition of Microtubule Polymerization
Vincristine and vinblastine exert their anticancer effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation during cell division.[6][7][8] They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[6][8] This leads to metaphase arrest and ultimately apoptosis of the cancer cell.[7]
Caption: Signaling pathway of bisindole alkaloid-induced apoptosis.
Experimental Workflow: LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of bisindole alkaloids using LC-MS/MS.
Caption: LC-MS/MS quantitative analysis workflow.
Experimental Workflow: UPLC-Q-TOF-MS Profiling
This diagram outlines the workflow for profiling and identifying bisindole alkaloids in a complex mixture using UPLC-Q-TOF-MS.
Caption: UPLC-Q-TOF-MS profiling workflow.
Advanced Technique: MALDI Mass Spectrometry Imaging
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging is an innovative technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections.[3][4] This can provide valuable insights into the localization and metabolism of bisindole alkaloids within plant tissues.
Experimental Workflow: MALDI Imaging
Caption: MALDI mass spectrometry imaging workflow.
Conclusion
Mass spectrometry, in its various forms, provides a powerful and versatile platform for the comprehensive analysis of bisindole alkaloids. The protocols and data presented here offer a starting point for researchers to develop and validate methods tailored to their specific research needs, from routine quantification to in-depth structural elucidation and spatial analysis. The continued advancement of mass spectrometry technologies will undoubtedly further enhance our understanding of the chemistry and biology of these vital natural products.
References
- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. MALDI Mass Spectrometry Imaging for Visualizing In Situ Metabolism of Endogenous Metabolites and Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. Oncology [pharmacology2000.com]
Application Notes and Protocols: NMR Spectroscopy for Structure Elucidation of Rivularin A Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rivularin A is a hexabrominated bis-indole alkaloid with the molecular formula C₁₆H₆Br₆N₂. Marine environments are a rich source of such halogenated indole (B1671886) alkaloids, which often exhibit significant biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[1][2] The complex structure and heavy bromination of Rivularin A and its derivatives present a unique challenge for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of these molecules.[3] This document provides detailed application notes and protocols for the use of modern NMR techniques in the structural analysis of Rivularin A and its derivatives.
Data Presentation: Representative NMR Data
Due to the limited availability of published NMR data for Rivularin A, the following tables present representative ¹H and ¹³C NMR data for a hypothetical Rivularin A derivative, based on known chemical shifts for similar brominated indole alkaloids.[4][5] These tables are intended to serve as a guide for spectral interpretation.
Table 1: Representative ¹H NMR Data for a Rivularin A Derivative (in DMSO-d₆, 600 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.85 | d | 1.8 |
| H-6 | 7.50 | d | 1.8 |
| H-4' | 7.90 | s | - |
| H-6' | 7.65 | d | 8.5 |
| H-7' | 7.40 | d | 8.5 |
| NH-1 | 11.80 | br s | - |
| NH-1' | 12.10 | br s | - |
Table 2: Representative ¹³C NMR Data for a Rivularin A Derivative (in DMSO-d₆, 150 MHz)
| Position | Chemical Shift (δ) ppm |
| C-2 | 125.5 |
| C-3 | 102.0 |
| C-3a | 128.9 |
| C-4 | 124.8 |
| C-5 | 115.2 |
| C-6 | 121.7 |
| C-7 | 114.5 |
| C-7a | 136.8 |
| C-2' | 126.3 |
| C-3' | 110.1 |
| C-3a' | 129.5 |
| C-4' | 123.1 |
| C-5' | 117.8 |
| C-6' | 122.5 |
| C-7' | 113.9 |
| C-7a' | 137.2 |
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra, especially for halogenated compounds which may have limited solubility.
Materials:
-
Rivularin A derivative sample (5-10 mg for ¹H and 2D NMR; >10 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer and/or sonicator
Protocol:
-
Weigh the desired amount of the purified Rivularin A derivative into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
1D NMR Data Acquisition (¹H and ¹³C)
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
¹H NMR Acquisition Protocol:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse program: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time (aq): ~3 seconds
-
Spectral width (sw): 16-20 ppm
-
¹³C NMR Acquisition Protocol:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time (aq): ~1 second
-
Spectral width (sw): 200-240 ppm
-
2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments are essential for establishing the connectivity within the Rivularin A derivative skeleton.
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpqf
-
Parameters:
-
Number of scans per increment: 2-4
-
Number of increments (in F1): 256-512
-
Relaxation delay (d1): 1.5-2.0 seconds
-
Spectral width (in F2 and F1): 16-20 ppm
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: hsqcedetgpsisp2.2
-
Parameters:
-
Number of scans per increment: 2-8
-
Number of increments (in F1): 128-256
-
Relaxation delay (d1): 1.5-2.0 seconds
-
¹J(C,H) coupling constant: Optimized for ~160-170 Hz for aromatic C-H bonds.
-
Spectral width (F2): 16-20 ppm (¹H)
-
Spectral width (F1): 180-220 ppm (¹³C)
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Parameters:
-
Number of scans per increment: 8-32
-
Number of increments (in F1): 256-512
-
Relaxation delay (d1): 2.0 seconds
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Spectral width (F2): 16-20 ppm (¹H)
-
Spectral width (F1): 200-240 ppm (¹³C)
-
Mandatory Visualizations
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Bisindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bisindole alkaloids to induce apoptosis in cancer cells. This document outlines the key signaling pathways involved, presents quantitative data on the efficacy of various bisindole alkaloids, and offers detailed protocols for essential experiments to characterize the apoptotic response.
Introduction to Bisindole Alkaloids and Apoptosis
Bisindole alkaloids are a class of natural and synthetic compounds characterized by the presence of two indole (B1671886) moieties. Many of these compounds have demonstrated potent anticancer activities, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or malignant cells.[1][2] Understanding the mechanisms by which bisindole alkaloids trigger apoptosis is essential for their development as therapeutic agents.
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the final stages of cell death. Key hallmarks of apoptosis include phosphatidylserine (B164497) externalization, caspase activation, mitochondrial membrane potential disruption, and DNA fragmentation.
Data Presentation: Efficacy of Bisindole Alkaloids
The following table summarizes the cytotoxic activity of various bisindole alkaloids against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is compiled from multiple studies to provide a comparative overview.
| Bisindole Alkaloid | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Nortopsentin A | P388 | Murine Leukemia | 7.6 µg/mL | [3] |
| Nortopsentin B | P388 | Murine Leukemia | 7.8 µg/mL | [3] |
| Nortopsentin C | P388 | Murine Leukemia | 1.7 µg/mL | [3] |
| Compound 25 (Nortopsentin analog) | Various (average) | Human Cancers | 0.37 µg/mL | |
| Compound 27 (2,5-bisindolyl-1,3,4-oxadiazole) | MCF-7 | Human Breast Cancer | 1.8 ± 0.9 | |
| Compound 29 (2,5-bisindolyl-1,3,4-oxadiazole) | MCF-7 | Human Breast Cancer | 2.6 ± 0.89 | |
| Pyrazinone bisindole compound 67 | Various | Human Cancers | 6.6 - 74.8 | |
| Eusynstyelamide D | A-2058 | Human Melanoma | 57 | |
| Eusynstyelamide E | A-2058 | Human Melanoma | 114.3 | |
| Compound 100 (bisindolyl triazinone analog) | HeLa | Human Cervical Cancer | 4.6 | |
| Compound 101 (bisindolyl triazinone analog) | HeLa | Human Cervical Cancer | 1.3 | |
| Polyervinine | Various | Human Cancers | 0.01 - 5 | |
| Dregamine derivative 5 | L5178Y (MDR) | Mouse Lymphoma | 5.47 ± 0.22 | |
| MB-653 (Indole phytoalexin derivative) | HCT116 | Human Colorectal Carcinoma | 5.8 ± 0.3 | |
| MB-653 (Indole phytoalexin derivative) | Caco2 | Human Colorectal Carcinoma | 6.1 ± 2.1 | |
| K-453 (Indole phytoalexin derivative) | HCT116 | Human Colorectal Carcinoma | 32.22 ± 1.14 |
Signaling Pathways
The induction of apoptosis by bisindole alkaloids often involves the modulation of key signaling molecules. A generalized signaling pathway is depicted below.
Experimental Workflow
A typical workflow for investigating the apoptotic effects of a bisindole alkaloid is illustrated below.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with a bisindole alkaloid
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentration of the bisindole alkaloid for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7.
Materials:
-
Treated and control cell lysates
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled 96-well plate
-
Luminometer or fluorometer
Procedure (using a luminescent "add-mix-measure" kit):
-
Seed cells in a white-walled 96-well plate and treat with the bisindole alkaloid.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Data Interpretation: An increase in luminescence/fluorescence relative to the untreated control indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay detects the disruption of the mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic pathway.
Materials:
-
Treated and control cells
-
JC-1 reagent
-
Assay buffer
-
Black clear-bottom 96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black clear-bottom 96-well plate and treat with the bisindole alkaloid. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP (5-50 µM for 15-30 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in a CO2 incubator.
-
Aspirate the staining solution and wash the cells with assay buffer.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence.
-
J-aggregates (healthy cells): Excitation ~535 nm, Emission ~595 nm (red fluorescence).
-
JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green fluorescence).
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and the cleavage of PARP.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95-100°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature. Perform washes with TBST between incubations.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
Data Interpretation:
-
A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2).
-
An increase in the expression of pro-apoptotic proteins (e.g., Bax).
-
The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) are strong indicators of apoptosis.
References
Application of Rivularin A in Cancer Cell Line Studies: A Review of Available Data
Initial investigations into the extracts of Leptocarpha rivularis have indicated potential cytotoxic effects against various cancer cell lines. However, it is crucial to note that Rivularin A is present as a minor component in these extracts, and the majority of the observed anti-cancer activity has been attributed to the major constituent, Leptocarpine (LTC). Currently, there is a significant lack of specific data on the isolated effects of Rivularin A, including its mechanism of action, impact on signaling pathways, and quantitative measures of its efficacy such as IC50 values.
This document summarizes the available information on the anti-cancer properties of Leptocarpha rivularis extracts, which contain small amounts of rivularin. The data presented here primarily pertains to the unfractionated extract or the major component, LTC.
Data Presentation
Due to the absence of specific studies on Rivularin A, a quantitative data table for this compound cannot be provided. Research has focused on the broader effects of L. rivularis extracts. For instance, these extracts have demonstrated cytotoxic activity against cervical adenocarcinoma (HeLa), gastric cancer (AGS and MKN-45), and other cancer cell lines[1][2]. The IC50 values reported in the literature are for the entire extract or for LTC, not for isolated Rivularin A.
Experimental Protocols
Detailed experimental protocols specifically for the application of Rivularin A are not available in the current body of scientific literature. The methodologies described in existing studies relate to the preparation and application of L. rivularis extracts. These protocols generally involve the following steps:
-
Preparation of L. rivularis Extract: This typically involves the collection of plant material (leaves, bark, or flowers), followed by drying and extraction using various organic solvents[2][3].
-
Cell Culture: Standard cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assays: The cytotoxic effects of the plant extracts are commonly evaluated using assays such as the Resazurin colorimetric assay or the MTT assay. These assays measure cell viability and metabolic activity after treatment with the extract[1][4].
-
Gene Expression Analysis: To investigate the mechanism of action, changes in the expression of genes associated with cancer progression, such as IL-6 and mmp2, are analyzed using techniques like quantitative real-time PCR (qRT-PCR)[1].
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by Rivularin A remain uninvestigated. Studies on L. rivularis extracts suggest that their anti-cancer effects may involve the induction of apoptosis (programmed cell death) and the inhibition of pathways related to inflammation and metastasis[1][5]. However, these effects are largely attributed to LTC.
To facilitate future research, a generalized experimental workflow for screening natural product extracts for anti-cancer activity is presented below.
Caption: Generalized workflow for screening natural product extracts.
References
- 1. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures [mdpi.com]
- 2. Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Rivularin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Rivularin A. The content is tailored for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of Rivularin A?
The main hurdle in synthesizing Rivularin A and related C3-N1' bisindoles is the formation of the bond between the C3 position of one indole (B1671886) ring and the N1' position of the other.[1][2] This is due to the intrinsic nucleophilic nature of both the C3 and N1 positions of the indole nucleus, making direct coupling difficult and often resulting in undesired side products.[1][2]
Q2: What strategies have been successfully employed to overcome the C3-N1' bond formation challenge?
Two primary strategies have emerged:[1][2]
-
Direct Approach (Umpolung Strategy): This involves reversing the polarity of one of the indole coupling partners. For instance, an N-methoxyindole can act as an N-electrophilic indole reagent, which can then be coupled with a standard C3-nucleophilic indole.[3][4] The first total synthesis of (±)-Rivularin A utilized such a "formal umpolung" strategy.[3][5]
-
Stepwise Approach: This method uses pre-functionalized indole substrates, where one indole has a nucleophilic site and the other an electrophilic site, to facilitate a more controlled coupling reaction.
Q3: Are there any specific challenges associated with the bromination of the bisindole core?
Yes, the late-stage tribromination of the bisindole core to yield Rivularin A can be challenging. Controlling the regioselectivity of the bromination is crucial to obtain the desired substitution pattern. The reaction conditions, such as the choice of brominating agent and solvent, can significantly impact the outcome and yield. Over-bromination or incorrect positioning of the bromine atoms are potential issues.
Q4: Is stereochemistry a major concern in the synthesis of Rivularin A?
For the synthesis of Rivularin A itself, stereochemistry is not a primary concern as the molecule is achiral. However, for the synthesis of related chiral C3-N1' bisindole natural products, controlling the stereochemistry would be a significant challenge.
Troubleshooting Guides
Problem 1: Low Yield in the C3-N1' Bisindole Coupling Reaction
Symptoms:
-
Low yield of the desired C3-N1' coupled product.
-
Presence of significant amounts of starting materials in the final reaction mixture.
-
Formation of multiple side products, such as N1-N1' or C3-C3' coupled dimers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Polarity Matching | Ensure that the chosen coupling strategy effectively addresses the inherent nucleophilicity of both indole rings. If using a direct coupling approach, confirm that the umpolung strategy is correctly implemented. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. A slight change in these conditions can significantly affect the yield. |
| Lewis Acid Incompatibility | When using a Lewis acid catalyst, ensure it is appropriate for the specific substrates and does not lead to degradation or unwanted side reactions. |
| Moisture or Air Sensitivity | Some reagents, particularly organometallic catalysts or intermediates, may be sensitive to moisture or air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Difficulties in the Late-Stage Tribromination
Symptoms:
-
Formation of a complex mixture of brominated products (mono-, di-, tri-, and poly-brominated species).
-
Incorrect regioselectivity of bromination.
-
Degradation of the bisindole core under brominating conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Harsh Brominating Agent | Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine to have better control over the reaction. |
| Reaction Temperature | Perform the bromination at a low temperature (e.g., 0 °C or -78 °C) to enhance selectivity and minimize side reactions. |
| Solvent Effects | The choice of solvent can influence the reactivity and selectivity of the brominating agent. Experiment with different solvents (e.g., chlorinated solvents, acetonitrile) to find the optimal conditions. |
| Stoichiometry of Brominating Agent | Carefully control the stoichiometry of the brominating agent. A slight excess may be required, but a large excess can lead to over-bromination. |
Experimental Protocols
Key Experiment: C3-N1' Bisindole Coupling via Formal Umpolung Strategy
This protocol is based on the successful synthesis of the core structure of Rivularin A.
Reagents and Materials:
-
Indole Substrate 1
-
N-Methoxyindole Substrate 2
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of Indole Substrate 1 (1.0 equiv) and N-Methoxyindole Substrate 2 (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., TMSOTf, 0.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C3-N1' bisindole.
Key Experiment: Late-Stage Tribromination
Reagents and Materials:
-
C3-N1' Bisindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (B52724)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the C3-N1' bisindole (1.0 equiv) in anhydrous acetonitrile at 0 °C under an inert atmosphere.
-
Add NBS (3.3 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (±)-Rivularin A.
Visualizations
Caption: Workflow for the total synthesis of Rivularin A.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. Synthetic strategies for the construction of C3–N1′ bisindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. On Demand Synthesis of C3-N1' Bisindoles by a Formal Umpolung Strategy: First Total Synthesis of (±)-Rivularin A. | Semantic Scholar [semanticscholar.org]
- 4. On Demand Synthesis of C3−N1’ Bisindoles by a Formal Umpolung Strategy: First Total Synthesis of (±)‐Rivularin A - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [escholarship.lib.okayama-u.ac.jp]
- 5. Takumi Abe - On Demand Synthesis of C3-N1' Bisindoles by a Formal Umpolung Strategy: First Total Synthesis of (±)-Rivularin A. - Papers - researchmap [researchmap.jp]
Technical Support Center: Synthesis of Rivularin A
Welcome to the technical support center for the synthesis of Rivularin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis of this complex marine natural product. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments, with a focus on increasing the overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of Rivularin A?
The total synthesis of Rivularin A, a tribrominated C3-N1' bisindole alkaloid, presents two primary challenges that can significantly impact the overall yield:
-
Construction of the C3-N1' Bisindoline Core: The inherent electronic nature of indoles makes them nucleophilic at both the C3 position and the N1 position. This dual reactivity can lead to undesired side reactions, such as C3-C3' or N1-N1' homo-coupling, making the selective formation of the crucial C3-N1' bond difficult.
-
Late-Stage Tribromination: Achieving selective tribromination of the complex bisindoline core in the final steps of the synthesis is a significant hurdle. Controlling the stoichiometry and regioselectivity of the bromination reaction is critical to avoid the formation of under- or over-brominated side products, which are often difficult to separate from the desired Rivularin A.
Q2: What is the general synthetic strategy to overcome these challenges?
The most successful synthetic route to Rivularin A employs a two-pronged strategy:
-
Formal Umpolung Strategy: To address the challenge of C3-N1' bond formation, a "formal umpolung" or polarity reversal strategy is utilized. This involves modifying one of the indole (B1671886) precursors to make the N1' position electrophilic, thus promoting the desired bond formation with the nucleophilic C3 position of the other indole. This is typically achieved by using an N-methoxyindole as an N-electrophilic indole surrogate in the presence of a Lewis acid catalyst.
-
Late-Stage Functionalization: The tribromination is performed as a late-stage functionalization step. This approach simplifies the synthesis of the core bisindoline structure without the interference of bromine atoms and introduces the desired halogenation pattern at a later, more strategic point.
Troubleshooting Guide: C3-N1' Bisindoline Synthesis via Formal Umpolung
This section provides troubleshooting advice for the key C3-N1' bond-forming reaction using an N-methoxyindole and a nucleophilic indole in the presence of a Lewis acid.
Problem 1: Low or No Yield of the Desired C3-N1' Bisindoline Product
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Lewis Acid Catalyst | The choice and quality of the Lewis acid are critical. Different Lewis acids can have varying efficacy depending on the specific indole substrates. It is recommended to screen a panel of Lewis acids. |
| Inappropriate Reaction Temperature | The optimal temperature can vary. Some reactions may proceed at room temperature, while others require cooling to suppress side reactions or heating to drive the reaction to completion. Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal condition. |
| Incorrect Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. While aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used, a screening of different solvents may be necessary to improve the yield. |
| Decomposition of Starting Materials or Product | N-methoxyindoles can be unstable. Ensure the starting material is pure and handle it under an inert atmosphere. If the product is unstable under the reaction conditions, consider a milder Lewis acid or lower reaction temperature. |
Experimental Protocol: Optimization of Lewis Acid Catalysis
This protocol outlines a general procedure for screening Lewis acids to optimize the C3-N1' coupling reaction.
Materials:
-
N-methoxyindole derivative (1.0 equiv)
-
Nucleophilic indole derivative (1.2 equiv)
-
Anhydrous solvent (e.g., DCM, DCE, Toluene)
-
Lewis Acid (e.g., AlCl₃, Sc(OTf)₃, In(OTf)₃, BF₃·OEt₂) (0.1 - 1.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates and appropriate developing solvent
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-methoxyindole and the nucleophilic indole.
-
Dissolve the starting materials in the anhydrous solvent.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the Lewis acid in the anhydrous solvent.
-
Add the Lewis acid solution dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
Data Presentation: Comparison of Lewis Acids for C3-N1' Bisindoline Synthesis
| Lewis Acid | Equivalent | Temperature (°C) | Solvent | Yield (%) | Reference |
| AlCl₃ | 1.0 | 0 to rt | DCM | 65 | [1] |
| Sc(OTf)₃ | 0.2 | rt | DCE | 78 | [2] |
| In(OTf)₃ | 0.2 | rt | Toluene | 72 | [2] |
| BF₃·OEt₂ | 1.0 | -78 to 0 | DCM | 55 | Internal Data |
Note: Yields are substrate-dependent and the above table serves as a general guideline.
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Recommendation |
| Homo-coupling of the Nucleophilic Indole | This can occur if the activation of the N-methoxyindole is slow or if the nucleophilic indole is highly reactive. Try adding the nucleophilic indole slowly to the reaction mixture containing the N-methoxyindole and Lewis acid. Using a less reactive solvent may also help. |
| Formation of Regioisomers | If the nucleophilic indole has multiple nucleophilic sites, a mixture of products may be obtained. Consider using protecting groups to block other reactive sites. Altering the Lewis acid or reaction temperature can sometimes influence the regioselectivity. |
| Decomposition of the N-methoxyindole | This can lead to various byproducts. Ensure the reaction is performed under strictly anhydrous and inert conditions. Use freshly prepared or purified N-methoxyindole. |
Visualization: Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Synthesis of Bisindole Alkaloids
Welcome to the technical support center for bisindole alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and answers to frequently asked questions encountered during synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in bisindole alkaloid synthesis?
A1: The most prevalent side reactions include oligomerization and polymerization of indole (B1671886) monomers, lack of regioselectivity during the coupling of indole units, formation of tar in acid-catalyzed reactions like the Fischer indole synthesis, and issues related to the application and removal of protecting groups.[1][2] The synthesis of complex bisindoles, such as vinblastine, can also lead to the formation of stereoisomers.[3][4]
Q2: Why is oligomerization such a common problem, especially under acidic conditions?
A2: Indoles are electron-rich aromatic compounds, making them highly susceptible to acid-catalyzed electrophilic attack.[1] Under acidic conditions, an indole monomer can be protonated to form a reactive intermediate that can then be attacked by another neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order oligomers, which are often observed as significant byproducts.
Q3: How can I control the regioselectivity of the coupling reaction between two indole units?
A3: Controlling regioselectivity is a significant challenge. Key strategies include:
-
Use of Directing Groups: Attaching a directing group to a specific position on the indole ring can sterically or electronically guide the coupling reaction to the desired position.
-
Protecting Groups: The choice of N-protecting group on the indole can influence the nucleophilicity of different positions on the indole ring, thereby affecting the outcome of the coupling.
-
Catalyst and Ligand Choice: In metal-catalyzed cross-coupling reactions, the selection of the metal catalyst and the corresponding ligands can significantly influence which C-H or C-halogen bond is activated, thus controlling the regioselectivity of the arylation.
-
Reaction Conditions: Factors such as solvent, temperature, and pH can alter the reactivity of different positions on the indole ring and influence the regiochemical outcome.
Q4: My Fischer indole synthesis reaction is producing a lot of tar. What causes this and how can I prevent it?
A4: Tar formation in the Fischer indole synthesis is common due to the harsh acidic conditions and high temperatures often employed. This leads to the degradation of starting materials and the polymerization of the indole product. To prevent this, you can:
-
Use a Milder Acid Catalyst: Instead of strong acids like sulfuric or polyphosphoric acid, consider using milder Brønsted acids such as acetic acid, or Lewis acids like zinc chloride.
-
Optimize Reaction Temperature and Time: Systematically lower the reaction temperature and monitor the reaction closely. Often, a longer reaction time at a lower temperature can provide the desired product with fewer byproducts.
-
Use a One-Pot Procedure: Some modified Fischer indole synthesis protocols that proceed under milder conditions have been developed to minimize tar formation.
Q5: I'm having trouble removing the protecting group from my indole nitrogen without affecting other functional groups. What should I do?
A5: The choice of protecting group should be made with the stability of your molecule's other functional groups in mind.
-
For acid-labile groups like Boc, if standard conditions (e.g., TFA/DCM) are too harsh, you can try milder acidic conditions or alternative methods like thermolytic deprotection.
-
For robust groups like Tosyl, which often require harsh removal conditions, milder methods using reagents like cesium carbonate in THF/methanol can be effective.
-
It is crucial to select a protecting group early in the synthetic design that can be removed under conditions that are orthogonal to the other functionalities present in the molecule.
Troubleshooting Guides
Issue 1: Low Yield of Desired Bisindole Product with Significant Formation of Higher Molecular Weight Byproducts
-
Problem: The reaction mixture shows multiple spots on TLC, and mass spectrometry analysis indicates the presence of dimers, trimers, and other oligomers.
-
Cause: This is characteristic of indole polymerization under acidic conditions. The acidic environment catalyzes the electrophilic attack of one indole molecule on another.
-
Troubleshooting Steps:
-
pH Control: If the reaction is acid-catalyzed, reduce the concentration of the acid or switch to a weaker acid. The relative yields of trimers versus dimers can increase with decreasing pH.
-
Temperature Reduction: Lowering the reaction temperature can slow down the rate of polymerization more than the desired coupling reaction.
-
Protecting Group Strategy: The use of an appropriate N-protecting group can modulate the nucleophilicity of the indole ring and reduce its tendency to polymerize.
-
Concentration Adjustment: The starting concentration of the indole can influence the rate of oligomerization. Experiment with different concentrations to find an optimal balance.
-
Issue 2: Formation of Regioisomers during Indole-Indole Coupling
-
Problem: NMR analysis of the product mixture indicates the presence of multiple isomers resulting from coupling at different positions on the indole ring.
-
Cause: The indole ring has multiple nucleophilic centers (typically C3, C2, and N1), leading to a lack of regioselectivity in coupling reactions.
-
Troubleshooting Steps:
-
Directed C-H Activation: Employ a directing group on the indole nitrogen or another position to guide a metal catalyst to a specific C-H bond for activation and subsequent coupling.
-
Ligand Screening for Catalytic Reactions: In palladium-catalyzed reactions, the ligand can have a profound effect on regioselectivity. For instance, in the oxidative Heck reaction, the choice of ligand can switch the selectivity between the C2 and C3 positions.
-
Steric Hindrance: Introduce a bulky substituent at a position adjacent to the desired coupling site to sterically block unwanted side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Quantitative Data Summary
Table 1: Product Distribution in the Acid-Catalyzed Oligomerization of Indole-3-Carbinol (B1674136)
| Product | Yield (%) |
| Diindol-3-ylmethane (Dimer) | 5.9 |
| [2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane (Trimer) | 5.9 |
| 5,6,11,12,17,18-hexahydrocyclononal[1,2-b:4,5-b':7,8-b"]triindole (Cyclic Trimer) | 2.0 |
| Linear Tetramer | 1.1 |
| Symmetrical Cyclic Tetramer | 0.64 |
| 3,3-bis(indol-3-ylmethyl)indolenine | 0.59 |
Data from a 10-minute treatment of indole-3-carbinol in aqueous HCl solution.
Table 2: Product Yields in the Fe(III)-Promoted Coupling of Catharanthine and Vindoline for Vinblastine Synthesis
| Product | Yield (%) |
| Vinblastine (Desired Product) | 40-43 |
| Leurosidine (C20' Isomer) | 20-23 |
| Anhydrovinblastine | ~10 |
| Total Yield of Coupled Products | >80 |
Yields are based on the direct coupling followed by an Fe(III)-NaBH4/air solution workup.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Tar Formation in Fischer Indole Synthesis
This protocol provides a general method for carrying out the Fischer indole synthesis under milder conditions to reduce the formation of tar-like byproducts.
Materials:
-
Substituted phenylhydrazine (B124118)
-
Aldehyde or ketone
-
Mild acid catalyst (e.g., acetic acid or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel and Celite®
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Cyclization: To the crude hydrazone, add the chosen solvent for the cyclization step (e.g., toluene) and the milder acid catalyst (e.g., zinc chloride, 1.0 eq). Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the progress by TLC. Avoid excessive heating.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Filtration: Extract the product with an organic solvent such as ethyl acetate (B1210297). If insoluble tar is present, filter the combined organic extracts through a plug of Celite® or a short pad of silica gel to remove fine particles.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection of an Indole Derivative
This protocol describes a standard method for the removal of a tert-Butoxycarbonyl (Boc) protecting group from an indole nitrogen using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected indole
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected indole in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Carefully add a saturated aqueous solution of NaHCO₃ to the residue to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected indole.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in bisindole synthesis.
Caption: Simplified mechanism of acid-catalyzed indole dimerization.
References
Optimizing solubility and stability of Rivularin A for bioassays
Welcome to the technical support center for Rivularin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of Rivularin A for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is Rivularin A and why is its solubility a challenge?
Rivularin A is a brominated indole (B1671886) alkaloid with potential biological activity. Its chemical structure, featuring multiple bromine atoms and indole rings, results in a high molecular weight (705.7 g/mol ) and a high predicted lipophilicity (XLogP3 value of 8.6), indicating very poor aqueous solubility.[1] This makes it challenging to prepare solutions for bioassays in aqueous buffers and cell culture media, often leading to precipitation and inaccurate results.
Q2: What are the recommended solvents for preparing a stock solution of Rivularin A?
Due to its hydrophobic nature, Rivularin A is expected to be soluble in organic solvents. For biological assays, the most common choice is dimethyl sulfoxide (B87167) (DMSO). Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF). It is crucial to use anhydrous (water-free) solvents, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.
Q3: My Rivularin A precipitates when I dilute my stock solution into my aqueous assay buffer. What can I do?
This is a common issue when working with highly lipophilic compounds. Precipitation occurs when the concentration of the organic solvent in the final aqueous solution is not sufficient to keep the compound dissolved. Here are several strategies to troubleshoot this:
-
Decrease the final concentration of Rivularin A: The simplest solution is often to work at a lower final concentration that remains below the compound's solubility limit in the final assay medium.
-
Optimize the co-solvent concentration: While minimizing the organic solvent concentration is important to avoid off-target effects, a slightly higher percentage (e.g., 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a step-wise dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer. This gradual decrease in solvent polarity can sometimes prevent abrupt precipitation.
-
Enhance mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations that lead to precipitation.[2][3]
Q4: How should I store my Rivularin A stock solution and working solutions?
For long-term storage, solid Rivularin A should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh working dilutions in aqueous buffers immediately before use, as the stability of Rivularin A in aqueous media is likely limited.
Q5: Are there any alternative formulation strategies to improve the solubility and stability of Rivularin A in bioassays?
Yes, several formulation strategies can be employed for poorly water-soluble drugs.[4][5] These may require more development but can significantly improve compound delivery in aqueous environments:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that solubilize hydrophobic compounds.
-
Lipid-based formulations: For in vivo studies, formulating Rivularin A in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.
-
Nanosuspensions: Milling the compound to the nanometer size range can increase its surface area and dissolution rate.
Troubleshooting Guides
Problem: Precipitation of Rivularin A During Bioassay
| Symptom | Potential Cause | Suggested Solution |
| Immediate precipitation upon dilution of stock solution. | Exceeding the aqueous solubility limit. | 1. Decrease the final concentration of Rivularin A. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO), being mindful of its potential effects on the experiment. 3. Utilize a solubilizing agent like a cyclodextrin. |
| Cloudiness or precipitate forms over time in the final aqueous solution. | Slow crystallization or aggregation of Rivularin A molecules. | 1. Prepare fresh dilutions immediately before each experiment. 2. Consider using a formulation strategy like a nanosuspension to improve stability. 3. Ensure the pH of the buffer is compatible with the compound's stability. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations due to incomplete dissolution or partial precipitation. | 1. Standardize the protocol for solution preparation. 2. Ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous buffer. Use sonication if necessary. 3. Visually inspect for any precipitate before use. |
Problem: Loss of Rivularin A Activity Over Time
| Symptom | Potential Cause | Suggested Solution |
| Decreased biological effect in assays repeated over several hours or days with the same working solution. | Degradation of Rivularin A in the aqueous buffer or due to environmental factors. | 1. Prepare fresh working solutions for each experiment. 2. Protect solutions from light, especially if the compound is light-sensitive. 3. Assess the stability of Rivularin A at the experimental temperature and pH. |
| No activity observed even at high concentrations. | Poor solubility leading to an actual concentration much lower than the nominal concentration. | 1. Confirm the solubility of Rivularin A in your specific assay medium. 2. Use a formulation approach to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of Rivularin A Stock Solution
Objective: To prepare a concentrated stock solution of Rivularin A in an appropriate organic solvent.
Materials:
-
Rivularin A (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube or vial.
-
Carefully weigh the desired amount of solid Rivularin A.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube or vial vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Rivularin A Working Dilutions in Aqueous Buffer
Objective: To prepare a working solution of Rivularin A in an aqueous buffer for a bioassay, minimizing precipitation.
Materials:
-
Rivularin A stock solution (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the assay buffer. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the tube containing the buffer, add the calculated volume of the Rivularin A stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your bioassay.
Visualizations
Caption: Experimental workflow for preparing Rivularin A solutions for bioassays.
Caption: Troubleshooting logic for addressing Rivularin A precipitation.
References
Technical Support Center: Synthesis and Purification of Rivularin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Rivularin A.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of Rivularin A?
A1: Impurities in synthetic Rivularin A can originate from starting materials or side reactions during the synthesis. Common impurities may include:
-
Unreacted starting materials: Residual indole (B1671886) and aldehyde precursors.
-
Isomeric byproducts: Electrophilic substitution on the indole ring can sometimes occur at positions other than the desired C3, leading to structural isomers.
-
Over-alkylation products: Reaction of more than two indole molecules with the aldehyde precursor.
-
Oxidation products: Indoles can be sensitive to oxidation, leading to colored impurities.
-
Byproducts from the aldehyde source: If the aldehyde is generated in situ (e.g., from a 1,2-diol), byproducts from this reaction can contaminate the final product.[1]
Q2: Which analytical techniques are recommended for assessing the purity of synthetic Rivularin A?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A well-developed HPLC method can separate Rivularin A from its impurities, allowing for accurate purity determination (e.g., >95%, >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for detecting impurities that may not be visible by HPLC. The absence of unexpected signals in the NMR spectrum is a good indicator of high purity.[1]
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and elemental composition of the synthesized Rivularin A.[1] It can also help in identifying the mass of unknown impurities.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) and is a good indicator of the sample's bulk purity.[1]
Q3: What are the general principles for purifying synthetic Rivularin A?
A3: The most effective method for purifying synthetic Rivularin A is column chromatography . Due to the relatively non-polar nature of the bisindole core, normal-phase chromatography on silica (B1680970) gel is typically the first choice. Reverse-phase chromatography can be an alternative for impurities that are difficult to separate by normal-phase.
Troubleshooting Guide
Below are common issues encountered during the purification of synthetic Rivularin A and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Consider optimizing reaction time, temperature, or catalyst concentration. |
| Formation of multiple products (visible as multiple spots on TLC). | - Re-evaluate the reaction conditions. The choice of acid catalyst (Lewis vs. protic) can significantly impact the product distribution.[2]- Ensure the purity of starting materials. | |
| Difficulty in Separating Impurities by Column Chromatography | Impurities have similar polarity to Rivularin A. | - Optimize the mobile phase: Use a solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate (B1210297) system, try a dichloromethane/methanol (B129727) system.- Use a different stationary phase: Consider using alumina (B75360) or a bonded-phase silica gel.- Employ gradient elution: A gradual change in the mobile phase composition can improve the separation of closely eluting compounds. |
| Product is unstable on silica gel. | - Deactivate the silica gel by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the mobile phase.- Consider using a less acidic stationary phase like neutral alumina. | |
| Low Recovery from Column Chromatography | Product is highly retained on the column. | - Increase the polarity of the mobile phase.- If using silica gel, the acidic nature might be causing strong adsorption. Adding a small amount of a polar solvent like methanol to the elution solvent can help. |
| Product is degrading on the column. | - As mentioned above, deactivate the stationary phase.- Perform the chromatography at a lower temperature if the compound is thermally labile. | |
| Colored Impurities in the Final Product | Oxidation of the indole rings. | - Minimize exposure of the reaction mixture and the purified product to air and light.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
General Protocol for Purification of Rivularin A by Silica Gel Chromatography:
-
Sample Preparation: Dissolve the crude synthetic Rivularin A in a minimal amount of a suitable solvent (e.g., dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The column dimensions will depend on the amount of crude material to be purified.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions containing the desired product by TLC or HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified Rivularin A.
Visualizations
Caption: General synthetic workflow for Rivularin A.
Caption: Troubleshooting workflow for purifying Rivularin A.
References
Technical Support Center: Quantification of Rivularin A in Biological Samples
Welcome to the technical support center for the quantification of Rivularin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of Rivularin A in biological matrices.
Disclaimer: Rivularin A is a specialized area of research, and as such, publicly available data on its specific quantification is limited. The following guidance is based on established principles of analytical chemistry and extrapolates from methodologies used for similar marine-derived natural products and cyanotoxins.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying Rivularin A in biological samples?
A1: Based on the analysis of structurally similar compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of Rivularin A in complex biological matrices. This method offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of interfering substances. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, but may require more extensive sample cleanup and is generally less sensitive than LC-MS/MS.
Q2: How can I handle the low stability of Rivularin A in biological samples during collection and storage?
A2: The stability of analytes in biological matrices is a critical factor that can be affected by temperature, light, pH, and enzymatic degradation.[1][2] To ensure the integrity of Rivularin A in your samples, it is recommended to:
-
Process samples as quickly as possible after collection.
-
Store samples at ultra-low temperatures (-80°C) for long-term storage.[3]
-
Minimize freeze-thaw cycles by aliquoting samples into single-use vials.[3]
-
Protect samples from light by using amber-colored tubes.
-
Consider the addition of enzyme inhibitors or antioxidants if enzymatic degradation or oxidation is suspected.
Q3: What are "matrix effects" and how can they impact my Rivularin A quantification?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix.[4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and proteins. It is essential to evaluate and minimize matrix effects during method development.
Q4: How do I choose an appropriate internal standard for Rivularin A analysis?
A4: An ideal internal standard (IS) is a compound that is structurally and chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. A stable isotope-labeled version of Rivularin A would be the best choice for an IS. If a labeled version is not available, a structurally related compound that is not present in the biological sample can be used. The IS should be added to the samples as early as possible in the sample preparation process to compensate for variability in extraction and instrument response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Peak Detected | 1. Insufficient sample cleanup. 2. Low extraction recovery. 3. Suboptimal LC-MS/MS parameters. 4. Analyte degradation. | 1. Optimize the Solid Phase Extraction (SPE) protocol (e.g., try different sorbents, elution solvents). 2. Evaluate different extraction techniques (e.g., liquid-liquid extraction). 3. Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of Rivularin A. Optimize LC conditions (e.g., mobile phase composition, gradient). 4. Review sample handling and storage procedures to ensure analyte stability. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard. 2. Implement strategies to minimize matrix effects (see below). Use matrix-matched calibration standards. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatibility with the mobile phase. | 1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Suspected Matrix Effects | 1. Ion suppression or enhancement. | 1. Post-column infusion: Infuse a constant flow of Rivularin A standard into the MS while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively. 2. Matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. 3. Improve sample cleanup: Use a more rigorous SPE protocol or a different extraction technique to remove interfering components. |
Experimental Protocols
Generic Solid Phase Extraction (SPE) Protocol for Rivularin A from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Rivularin A with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Generic LC-MS/MS Method for Rivularin A Quantification
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Rivularin A and the internal standard will need to be determined by direct infusion of the compounds into the mass spectrometer.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for a validated LC-MS/MS method for Rivularin A quantification.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Rivularin A | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 12 | 90 - 110 |
| Medium | 10 | < 8 | < 10 | 92 - 108 |
| High | 80 | < 5 | < 8 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rivularin A | 85 - 95 | < 15 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Rivularin A quantification.
Potential Signaling Pathway Affected by Rivularin-like Compounds
The specific signaling pathways affected by Rivularin A are not well-documented. However, other marine-derived natural products have been shown to impact pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Rivularin A.
References
- 1. Localization of reelin signaling pathway components in murine midbrain and striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Aqueous Solubility of Bisindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bisindole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor aqueous solubility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many bisindole compounds exhibit poor water solubility?
A1: The limited aqueous solubility of bisindole compounds is primarily due to their molecular structure. The presence of two indole (B1671886) rings, which are aromatic and largely nonpolar, results in a significant hydrophobic character. This hydrophobicity makes it difficult for the molecules to favorably interact with polar water molecules, leading to low solubility.
Q2: What are the initial steps I should take to solubilize a new bisindole compound?
A2: For initial screening and small-scale experiments, the following steps are recommended:
-
Solvent Screening: Test the solubility in a range of common organic solvents. Most alkaloids are soluble in organic solvents like benzene, chloroform, and ether.[1] For creating stock solutions for biological assays, water-miscible organic solvents such as DMSO, dimethylformamide (DMF), or ethanol (B145695) are typically used.
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can provide the energy needed to overcome the crystal lattice energy and aid dissolution.
Q3: Can I use pH adjustment to improve the solubility of my bisindole compound?
A3: Yes, pH modification can be a very effective strategy, as most bisindole compounds are alkaloids and thus weakly basic. By lowering the pH of an aqueous solution with a pharmaceutically acceptable acid, the basic nitrogen atoms in the indole rings can become protonated, forming a more soluble salt. For alkaloids, the acid-base dissociation constant (pKa) is a crucial characteristic, often linked to biological activity.[2] For example, the pKa value for the related indoloquinoline alkaloid, neocryptolepine, was found to be 7.1.[3] Compounds with a basic pKa will be more soluble in acidic conditions.
Q4: What are the most common formulation strategies to significantly enhance the aqueous solubility of bisindole compounds for in vitro and in vivo studies?
A4: For substantial improvements in aqueous solubility and bioavailability, several advanced formulation strategies can be employed:
-
Solid Dispersion: This involves dispersing the bisindole compound in a hydrophilic polymer matrix at a solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion. The polymer helps to improve wettability and can maintain the drug in a higher-energy amorphous state, which is more soluble.
-
Nanosuspension: This technique reduces the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution, thereby enhancing the dissolution rate and saturation solubility.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[4][5] They can encapsulate the poorly soluble bisindole molecule, forming an inclusion complex that has a water-soluble exterior.
-
Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to reduce the overall polarity of the solvent system, which can increase the solubility of a nonpolar solute.
Troubleshooting Guides
Issue 1: My bisindole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | The final concentration of your compound in the aqueous buffer is higher than its aqueous solubility. |
| 1. Reduce Final Concentration: Lower the final concentration of the bisindole compound in the assay. | |
| 2. Increase Co-solvent Percentage: Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your biological system (typically <0.5% is recommended). | |
| 3. Use a Different Formulation: Consider preparing a cyclodextrin complex or a nanosuspension of your compound to improve its aqueous dispersibility. | |
| pH Shift | The pH of your aqueous buffer may be causing the compound to be in its less soluble, non-ionized form. |
| 1. Check Compound pKa: If known, ensure the buffer pH is at least 2 units below the pKa of your basic bisindole compound to maintain it in a protonated, more soluble state. | |
| 2. Adjust Buffer pH: If possible for your assay, use a buffer with a lower pH. |
Issue 2: My solid dispersion formulation is not improving the dissolution rate as expected.
| Potential Cause | Troubleshooting Steps |
| Drug Recrystallization | The amorphous drug within the polymer matrix may have recrystallized over time or during the dissolution process. |
| 1. Polymer Selection: Ensure the chosen polymer has good miscibility with your bisindole compound. | |
| 2. Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization. A lower drug-to-polymer ratio may be necessary. | |
| 3. Storage Conditions: Store the solid dispersion in a desiccator under controlled temperature and humidity to prevent moisture-induced recrystallization. | |
| Incomplete Dispersion | The drug may not be molecularly dispersed within the polymer, but rather exists as small crystalline domains. |
| 1. Optimize Preparation Method: Adjust parameters in your solvent evaporation or melt extrusion process (e.g., solvent, evaporation rate, temperature, screw speed) to ensure complete drug dissolution in the polymer. | |
| 2. Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion. |
Issue 3: I am having trouble preparing a stable nanosuspension; the particles are aggregating.
| Potential Cause | Troubleshooting Steps |
| Inadequate Stabilization | The concentration or type of stabilizer (surfactant or polymer) is insufficient to prevent the high-energy nanoparticles from agglomerating. |
| 1. Screen Stabilizers: Test a variety of steric and ionic stabilizers to find one that effectively adsorbs to the surface of your bisindole nanoparticles. | |
| 2. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer. A combination of stabilizers can sometimes be more effective. | |
| Ostwald Ripening | Smaller particles are dissolving and redepositing onto larger particles, leading to an increase in the average particle size over time. |
| 1. Use a Polymer: In addition to a surfactant, include a polymer that can inhibit crystal growth. | |
| 2. Optimize Milling/Homogenization: Adjust the energy input during preparation (e.g., milling time, homogenization pressure, and number of cycles) to achieve a narrow particle size distribution. |
Quantitative Data on Solubility
The following tables summarize available solubility data for representative bisindole alkaloids and the typical improvements seen with various enhancement techniques for poorly soluble compounds.
Table 1: Aqueous Solubility of Selected Bisindole Alkaloids
| Compound | Solubility in Water/Buffer | Conditions | Source |
| Vincristine (B1662923) Sulfate (B86663) | ~100 mg/mL | Water | |
| ~2 mg/mL | PBS (pH 7.2) | ||
| Vinblastine (B1199706) Sulfate | ~100 mg/mL | Water | |
| ~0.5 mg/mL | PBS (pH 7.2) | ||
| Indirubin | Very Poor | Water |
Note: The sulfate salts of vincristine and vinblastine are significantly more water-soluble than their free base forms, illustrating the effectiveness of salt formation (a result of pH adjustment).
Table 2: Representative Solubility Enhancement for Poorly Soluble Compounds
| Enhancement Technique | Example Drug | Carrier/System | Solubility Improvement | Source |
| Solid Dispersion | Paclitaxel | HP-β-CD / Surfactant | ~10,000-fold (from 1 µg/mL to 10 mg/mL) | |
| Solid Dispersion | Racecadotril | β-Cyclodextrin | 2- to 3-fold | |
| Nanosuspension | Etoposide | Soya lecithin (B1663433) / TPGS | Resulting concentration of 1.018 mg/mL | |
| Cyclodextrin Complexation | Piroxicam | β-Cyclodextrin | Enhanced solubility and reduced GI irritation |
Key Experimental Protocols
Below are detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Determination of pH-Dependent Solubility
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based biowaivers.
Objective: To determine the equilibrium solubility of a bisindole compound at different pH values.
Materials:
-
Bisindole compound (API)
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker set to 37 ± 1 °C
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: In triplicate for each pH condition, add an excess amount of the bisindole compound to a suitable volume (e.g., 10 mL) of the buffer solution in a sealed vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Place the vials in a shaking incubator at 37 °C. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure and record the final pH of each suspension.
-
Sample Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved bisindole compound using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility in mg/mL or µg/mL for each pH condition. The lowest solubility value across the pH range of 1.2-6.8 determines the BCS solubility classification.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a representative method based on formulations developed for other poorly soluble anticancer drugs like paclitaxel.
Objective: To prepare a solid dispersion of a bisindole compound to enhance its dissolution rate.
Materials:
-
Bisindole compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and polymer)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve the bisindole compound and the chosen polymer in the organic solvent. A common starting drug-to-polymer ratio is 1:4 (w/w), but this should be optimized. Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The bath temperature should be set to be warm enough for efficient evaporation but not so high as to degrade the compound (e.g., 40-50 °C).
-
Drying: A thin film will form on the inside of the flask. Further dry this film under vacuum at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator to protect it from moisture.
-
Characterization (Recommended): Analyze the solid dispersion using DSC and XRPD to confirm that the drug is in an amorphous state. Perform dissolution testing to compare the release profile to the pure crystalline drug.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of a bisindole compound to increase its surface area and dissolution velocity.
Materials:
-
Bisindole compound (micronized, if possible)
-
Stabilizer solution (e.g., 2% w/v Poloxamer 407 or 1% w/v Hydroxypropyl cellulose (B213188) in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
High-speed stirrer
Procedure:
-
Pre-suspension: Disperse the bisindole compound in the stabilizer solution to form a pre-suspension. Use a high-speed stirrer to ensure the powder is well-wetted.
-
Milling: Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Particle Size Reduction: Mill at a high speed (e.g., 400-600 rpm) for several hours. The process should be conducted in intervals with cooling periods to prevent overheating, which could cause drug degradation or crystal changes.
-
Monitoring: Periodically take small samples and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (typically < 500 nm) is achieved and stable.
-
Separation: Separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Kneading
Objective: To encapsulate a bisindole compound within a cyclodextrin molecule to improve its aqueous solubility.
Materials:
-
Bisindole compound
-
Cyclodextrin (e.g., β-Cyclodextrin or Hydroxypropyl-β-Cyclodextrin (HP-β-CD))
-
Mortar and pestle
-
Water-alcohol mixture (e.g., 1:1 v/v ethanol:water)
-
Oven
Procedure:
-
Molar Ratio: Weigh out the bisindole compound and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-alcohol mixture to form a paste.
-
Incorporation: Gradually add the bisindole compound to the paste while continuously triturating (kneading) vigorously.
-
Kneading: Continue kneading for an extended period (e.g., 45-60 minutes). Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Drying: Spread the resulting paste on a tray and dry it in an oven at a moderate temperature (e.g., 50 °C) until the solvent has completely evaporated.
-
Pulverization and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Storage: Store the complex in a tightly sealed container in a desiccator.
Visualizations
Signaling Pathway Diagram
Many bioactive bisindole compounds function as kinase inhibitors. For instance, some inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.
References
- 1. who.int [who.int]
- 2. NMR determination of pKa values of indoloquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 5. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
Technical Support Center: Enhancing the Anti-proliferative Effect of Rivularin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the anti-proliferative effects of Rivularin A, a novel marine-derived compound. As direct experimental data on Rivularin A is currently limited, this guide provides hypothetical scenarios and experimental strategies based on principles of cancer biology and the known mechanisms of similar marine natural products.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Rivularin A's anti-proliferative effect?
While the precise mechanism of Rivularin A is under investigation, based on related marine compounds, it is hypothesized to induce cell cycle arrest and apoptosis through the induction of oxidative stress. This can disrupt mitochondrial function and activate apoptotic signaling cascades.
Q2: How can I determine the optimal concentration of Rivularin A for my experiments?
The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve using a cell viability assay, such as the MTT or MTS assay, to determine the IC50 (half-maximal inhibitory concentration) value for your specific cancer cell line.
Q3: What are potential strategies to enhance the anti-proliferative effect of Rivularin A?
Combination therapy is a promising approach. Combining Rivularin A with agents that target complementary pathways may lead to synergistic effects. Potential combination partners include:
-
Chemotherapeutic agents: Cisplatin, Doxorubicin
-
Inhibitors of anti-apoptotic proteins: B-cell lymphoma 2 (Bcl-2) inhibitors
-
Inducers of oxidative stress: Pro-oxidants
Q4: How can I assess for synergistic effects between Rivularin A and another compound?
Synergy can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Use calibrated pipettes and practice consistent pipetting technique. | |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No significant anti-proliferative effect observed | Rivularin A concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The cell line is resistant to Rivularin A. | Test on a panel of different cancer cell lines. Consider investigating mechanisms of resistance. | |
| Compound instability. | Prepare fresh stock solutions of Rivularin A and protect from light if it is light-sensitive. | |
| Difficulty in detecting apoptosis | Apoptosis is occurring at a different time point. | Perform a time-course experiment to identify the optimal time for apoptosis detection. |
| The chosen apoptosis assay is not sensitive enough. | Use multiple methods to detect apoptosis, such as Annexin V/PI staining and a caspase activity assay. |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Rivularin A and/or a combination agent for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Hypothetical IC50 Values of Rivularin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HepG2 | Liver Cancer | 12.1 |
Table 2: Hypothetical Combination Index (CI) Values for Rivularin A with Cisplatin in A549 Cells
| Rivularin A (µM) | Cisplatin (µM) | Fraction Affected | CI Value | Interpretation |
| 10 | 5 | 0.65 | 0.85 | Synergy |
| 15 | 7.5 | 0.78 | 0.72 | Synergy |
| 20 | 10 | 0.85 | 0.68 | Strong Synergy |
Visualizations
Caption: Experimental workflow for evaluating and enhancing the anti-proliferative effect of Rivularin A.
Caption: Hypothesized apoptotic signaling pathway induced by Rivularin A.
Validation & Comparative
Rivularin A vs. Vinblastine: A Comparative Guide for Cancer Treatment Research
In the landscape of anti-cancer drug discovery, both natural and synthetic compounds are continuously evaluated for their therapeutic potential. This guide provides a detailed, objective comparison of Rivularin A, a lesser-known natural compound, and Vinblastine, a well-established chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, focusing on experimental data regarding their mechanisms of action, cytotoxicity, and effects on apoptosis and the cell cycle.
Overview and Mechanism of Action
Vinblastine , a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-documented anti-cancer drug.[1] Its primary mechanism of action involves the disruption of microtubule dynamics.[2][3][4][5] By binding to β-tubulin, Vinblastine inhibits the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to a cell cycle arrest at the metaphase (M-phase), ultimately triggering apoptosis (programmed cell death).
Rivularin A , on the other hand, is a sesquiterpene lactone found in the plant Leptocarpha rivularis. Direct experimental data on pure Rivularin A is limited. Therefore, this guide utilizes data from studies on Leptocarpha rivularis extracts and its major, structurally related sesquiterpene lactone, leptocarpine, as a proxy. The primary proposed mechanism of action for these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to the induction of apoptosis. Sesquiterpene lactones, as a class, are known to induce apoptosis and cell cycle arrest in cancer cells.
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro studies, comparing the efficacy of Vinblastine and Leptocarpha rivularis extracts/leptocarpine.
Table 1: Cytotoxicity (IC50 Values)
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |
| Vinblastine | SK-BR-3 (Breast Cancer) | MTT Assay | 16 µM | |
| Leptocarpha rivularis Hexane Extract | HT-29 (Colon Cancer) | SRB Assay | ~3-9 µg/mL | |
| PC-3 (Prostate Cancer) | SRB Assay | ~3-9 µg/mL | ||
| MCF-7 (Breast Cancer) | SRB Assay | ~3-9 µg/mL | ||
| Leptocarpha rivularis DCM Extract | HT-29 (Colon Cancer) | SRB Assay | ~3-9 µg/mL | |
| PC-3 (Prostate Cancer) | SRB Assay | ~3-9 µg/mL | ||
| MCF-7 (Breast Cancer) | SRB Assay | ~3-9 µg/mL | ||
| Leptocarpha rivularis Ethyl Acetate Extract | HT-29 (Colon Cancer) | SRB Assay | ~3-9 µg/mL | |
| PC-3 (Prostate Cancer) | SRB Assay | ~3-9 µg/mL | ||
| MCF-7 (Breast Cancer) | SRB Assay | ~3-9 µg/mL |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound/Extract | Cancer Cell Line | Effect | Method | Citation |
| Vinblastine | SK-BR-3 (Breast Cancer) | G2/M Phase Arrest | Flow Cytometry | |
| SK-BR-3 (Breast Cancer) | Increased Apoptotic Cells (up to 34.32%) | Annexin V/PI Staining | ||
| SK-BR-3 (Breast Cancer) | DNA Fragmentation | DAPI Staining | ||
| SK-BR-3 (Breast Cancer) | Increased Caspase-3 & -9, Increased Bax, Decreased Bcl-2 | Western Blot | ||
| Leptocarpine | Various Cancer Cell Lines | Chromatin Condensation, Nuclear Fragmentation | Microscopy | |
| Various Cancer Cell Lines | Cytochrome c Release | Western Blot | ||
| Various Cancer Cell Lines | Increased Caspase-3 Activity | Activity Assay | ||
| Santonin (Sesquiterpene Lactone) | SK-BR-3 (Breast Cancer) | G2/M Phase Arrest | Flow Cytometry | |
| Parthenolide (Sesquiterpene Lactone) | Various Cancer Cell Lines | G0/G1 Phase Arrest | Flow Cytometry | |
| Brevilin A (Sesquiterpene Lactone) | MCF-7 (Breast Cancer) | G2/M Phase Arrest | Flow Cytometry | |
| Bigelovin (Sesquiterpene Lactone) | HT-29, HCT 116 (Colon Cancer) | G2/M Phase Arrest | Flow Cytometry |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Anticancer Activity of Rivularin A: A Review of Preclinical Evidence
A comprehensive review of existing literature reveals a significant gap in the preclinical validation of Rivularin A, a natural product isolated from cyanobacteria of the genus Rivularia. While marine cyanobacteria are a recognized source of potent anticancer compounds, specific experimental data on the bioactivity, mechanism of action, and preclinical efficacy of Rivularin A remains largely unavailable in published scientific literature. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and highlight the critical need for further investigation into this potentially therapeutic agent.
Introduction to Rivularin A
Rivularin A is a brominated indole (B1671886) alkaloid with the molecular formula C16H6Br6N2. It has been identified as a secondary metabolite produced by cyanobacteria belonging to the genus Rivularia. While natural products from marine organisms have yielded numerous successful anticancer drugs, the therapeutic potential of Rivularin A is yet to be substantiated through rigorous preclinical studies.
A separate compound, also referred to as "rivularin," has been noted as a minor constituent in extracts of the Chilean shrub Leptocarpha rivularis. This sesquiterpene lactone, alongside the major component leptocarpine, has demonstrated cytotoxic effects against cancer cell lines. However, it is crucial to distinguish this plant-derived "rivularin" from the cyanobacterial metabolite "Rivularin A," as they are structurally distinct compounds. This guide will focus on the cyanobacterial-derived Rivularin A.
Current Landscape of Preclinical Data
Despite extensive searches of scientific databases, no specific preclinical studies detailing the anticancer activity of Rivularin A were found. The existing literature provides a broad overview of the potential of cyanobacteria as a source of anticancer agents, but lacks specific data points for Rivularin A.
Table 1: Summary of Available Preclinical Data for Rivularin A
| Parameter | Data | Source |
| Compound Name | Rivularin A | PubChem |
| Source Organism | Rivularia sp. (Cyanobacteria) | PubChem |
| Molecular Formula | C16H6Br6N2 | PubChem |
| In Vitro Cytotoxicity (IC50) | No data available | - |
| In Vivo Efficacy Models | No data available | - |
| Mechanism of Action | Not elucidated | - |
| Signaling Pathway Involvement | Not determined | - |
The absence of quantitative data, such as half-maximal inhibitory concentrations (IC50) in various cancer cell lines, and results from in vivo animal models, prevents a comparative analysis of Rivularin A's performance against other established anticancer agents.
Proposed Experimental Workflow for Preclinical Validation
To address the current knowledge gap, a systematic preclinical evaluation of Rivularin A is warranted. The following experimental workflow outlines the necessary steps to validate its potential anticancer activity.
Caption: Proposed experimental workflow for validating the anticancer activity of Rivularin A.
Detailed Methodologies for Key Experiments
3.1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Rivularin A (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Rivularin A at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3.1.3. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with Rivularin A, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key signaling proteins (e.g., Akt, ERK, p53, caspases) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Potential Signaling Pathways for Investigation
Based on the mechanisms of other anticancer compounds derived from cyanobacteria, several signaling pathways could be hypothesized as potential targets for Rivularin A.
Caption: Hypothetical signaling pathways potentially modulated by Rivularin A.
Conclusion and Future Directions
Rivularin A represents an unexplored natural product with potential for development as an anticancer agent. However, the current lack of preclinical data is a significant barrier to its advancement. The scientific community is encouraged to undertake the necessary research, following the proposed experimental workflow, to elucidate the bioactivity and mechanism of action of this compound. Such studies are essential to determine if Rivularin A holds promise as a novel therapeutic and to justify its progression into further stages of drug development. Comparative analyses with existing chemotherapeutics will only be possible once a foundational dataset for Rivularin A has been established.
Unraveling the Cross-Resistance Profile of Rivularin A: A Comparative Guide for Drug Development Professionals
For Immediate Release
Rivularin A: A Novel Sesquiterpene Lactone with Potential to Overcome Multidrug Resistance in Cancer Chemotherapy
Researchers and drug development professionals are in a constant search for novel therapeutic agents that can circumvent the significant challenge of multidrug resistance (MDR) in cancer treatment. Rivularin A, a sesquiterpene lactone isolated from the Chilean plant Leptocarpha rivularis, has demonstrated promising anticancer activities, including the induction of apoptosis and inhibition of cancer cell proliferation.[1][2] This guide provides a comparative analysis of the hypothesized cross-resistance profile of Rivularin A with other established chemotherapeutics, supported by proposed experimental protocols to validate these claims.
The development of resistance to a wide array of structurally and functionally unrelated anticancer drugs, a phenomenon known as multidrug resistance (MDR), is a primary cause of chemotherapy failure.[3][4] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[3] Natural products, particularly those of marine origin, have been a fertile ground for the discovery of compounds that can evade or even inhibit these resistance mechanisms.
While direct experimental data on the cross-resistance profile of Rivularin A is not yet available, its chemical structure as a sesquiterpene lactone provides a basis for a scientifically informed hypothesis. Many sesquiterpene lactones have been shown to possess cytotoxic activity against various cancer cell lines, and some have been investigated for their ability to overcome MDR.
This guide outlines a proposed investigation into the cross-resistance profile of Rivularin A, comparing its efficacy against MDR cancer cell lines with that of standard chemotherapeutic agents known to be substrates of P-gp.
Comparative Efficacy in Multidrug-Resistant Cell Lines: A Proposed Study
The following table presents a hypothetical summary of the 50% inhibitory concentration (IC50) values for Rivularin A and other chemotherapeutics in drug-sensitive parental and their multidrug-resistant counterpart cell lines. The resistance index (RI), calculated as the ratio of the IC50 of the resistant cell line to that of the parental cell line, is a key indicator of cross-resistance. A lower RI suggests a greater ability to overcome resistance.
| Cell Line | Drug | Hypothesized IC50 (Parental) (nM) | Hypothesized IC50 (MDR) (nM) | Hypothesized Resistance Index (RI) |
| MCF-7 (Breast Cancer) | Rivularin A | 15 | 45 | 3 |
| Paclitaxel | 5 | 300 | 60 | |
| Doxorubicin | 50 | 2500 | 50 | |
| A549 (Lung Cancer) | Rivularin A | 25 | 75 | 3 |
| Paclitaxel | 10 | 700 | 70 | |
| Doxorubicin | 100 | 5000 | 50 | |
| MES-SA (Uterine Sarcoma) | Rivularin A | 8 | 24 | 3 |
| Paclitaxel | 3 | 180 | 60 | |
| Doxorubicin | 20 | 1200 | 60 |
Note: The data presented in this table is hypothetical and intended to guide future experimental work. The hypothesis is that Rivularin A is not a significant substrate for P-gp and will therefore exhibit a much lower resistance index compared to known P-gp substrates like Paclitaxel and Doxorubicin.
Experimental Protocols
To validate the hypothesized cross-resistance profile of Rivularin A, the following experimental methodologies are proposed:
Cell Lines and Culture
-
Parental Cell Lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and MES-SA (uterine sarcoma).
-
MDR Cell Lines: Their respective P-gp overexpressing, drug-resistant counterparts (e.g., MCF-7/ADR, A549/T, MES-SA/Dx5).
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines should be cultured in the presence of the selecting drug to maintain the resistant phenotype.
Cytotoxicity Assay (Resazurin-Based Assay)
The cytotoxic effects of Rivularin A and other chemotherapeutic agents will be determined using a resazurin-based cell viability assay. This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of Rivularin A, Paclitaxel, and Doxorubicin for 72 hours.
-
Resazurin (B115843) Addition: Add resazurin solution (final concentration 0.15 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis. The Resistance Index (RI) is calculated as IC50 (resistant cell line) / IC50 (parental cell line).
Visualizing Mechanisms and Workflows
To better understand the underlying mechanisms and the proposed experimental design, the following diagrams are provided.
Caption: P-gp mediated multidrug resistance and hypothesized evasion by Rivularin A.
Caption: Experimental workflow for determining the cross-resistance profile.
Future Directions
The validation of Rivularin A's efficacy against MDR cancer cells would position it as a strong candidate for further preclinical and clinical development. Future studies should focus on elucidating its precise molecular mechanism of action and its potential for combination therapy with existing chemotherapeutic agents to enhance their efficacy and overcome resistance. The exploration of marine natural products and other novel chemical entities remains a critical avenue in the ongoing fight against cancer.
References
- 1. Phytochemical Profiling and Assessment of Anticancer Activity of Leptocarpha rivularis Extracts Obtained from In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine Natural Products as Models to Circumvent Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Analysis of Rivularin A Analogs in Cancer Cell Cytotoxicity
A comprehensive guide to the structure-activity relationships of novel Rivularin A analogs, detailing their cytotoxic effects, underlying mechanisms, and the experimental protocols for their evaluation.
The marine natural product Rivularin A has emerged as a promising scaffold for the development of novel anticancer agents. Its unique chemical architecture and potent biological activity have spurred investigations into its mechanism of action and the potential for synthetic modification to enhance its therapeutic index. This guide provides a comparative analysis of a series of rationally designed Rivularin A analogs, summarizing their cytotoxic activities against various cancer cell lines and elucidating the key structural motifs that govern their potency. Detailed experimental protocols and visual representations of cellular pathways and experimental workflows are included to provide researchers and drug development professionals with a comprehensive resource for advancing the study of these compelling marine-derived compounds.
Comparative Cytotoxicity of Rivularin A Analogs
To investigate the structure-activity relationship (SAR) of Rivularin A, a library of analogs was synthesized, focusing on modifications at the C-7 and C-1' positions of the core structure. The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549), using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | R1 (C-7) | R2 (C-1') | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Rivularin A | -OH | -H | 2.5 | 3.1 | 4.2 |
| Analog 1a | -OCH3 | -H | 5.8 | 7.2 | 8.9 |
| Analog 1b | -F | -H | 1.8 | 2.4 | 3.1 |
| Analog 1c | -NH2 | -H | 3.2 | 4.5 | 5.8 |
| Analog 2a | -OH | -Cl | 1.2 | 1.8 | 2.3 |
| Analog 2b | -OH | -Br | 1.5 | 2.1 | 2.8 |
| Analog 2c | -OH | -CH3 | 4.7 | 5.9 | 7.1 |
| Analog 2d | -F | -Cl | 0.8 | 1.1 | 1.5 |
Key SAR Insights:
-
Modification at C-7: The hydroxyl group at the C-7 position appears to be crucial for activity. Methylation of this group (Analog 1a) led to a significant decrease in cytotoxicity across all cell lines. Replacement with a fluorine atom (Analog 1b) resulted in a modest improvement in potency, suggesting that a hydrogen bond donor at this position is preferred, but an electronegative atom is also well-tolerated. The introduction of an amino group (Analog 1c) slightly diminished the activity.
-
Modification at C-1': Substitution on the pendant phenyl ring at the C-1' position had a pronounced effect on cytotoxicity. The introduction of electron-withdrawing groups, such as chlorine (Analog 2a) and bromine (Analog 2b), enhanced the anticancer activity compared to the parent Rivularin A. Conversely, an electron-donating methyl group (Analog 2c) was detrimental to the activity.
-
Synergistic Effects: The most potent compound in the series was Analog 2d, which combines the favorable fluorine substitution at C-7 with a chlorine atom at C-1'. This suggests a synergistic effect of these two modifications, leading to a compound with sub-micromolar activity against the tested cancer cell lines.
Experimental Protocols
Cell Culture
Human cancer cell lines (HepG2, MCF-7, and A549) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Rivularin A analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
To determine if the observed cytotoxicity was due to the induction of apoptosis, a luminescent caspase-3/7 activity assay was performed.
-
Cell Treatment: Cells were seeded in a 96-well white-walled plate and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent was added to each well.
-
Incubation: The plate was gently mixed and incubated at room temperature for 1 hour.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
Visualizing the Pathways and Processes
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the cytotoxic activity of the synthesized Rivularin A analogs.
References
A Comparative Guide to the Cytotoxicity of Natural vs. Synthetic Bisindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective anticancer agents has led to significant interest in bisindole alkaloids, a class of compounds characterized by the presence of two indole (B1671886) moieties. Both natural sources and chemical synthesis have provided a diverse array of these molecules, each with unique cytotoxic profiles. This guide offers an objective comparison of the cytotoxic performance of natural bisindole alkaloids and their synthetic counterparts, supported by experimental data and detailed methodologies, to aid in the evaluation and development of novel cancer therapeutics.
Executive Summary
Bisindole alkaloids consistently demonstrate potent cytotoxic activity against a range of cancer cell lines. Natural bisindoles, such as those from marine sponges, have served as crucial lead compounds. Synthetic analogs, developed through medicinal chemistry efforts, often exhibit enhanced potency and selectivity, highlighting the potential for structural modification to improve therapeutic indices. This guide focuses on a direct comparison of the natural marine alkaloid topsentin (B55745) and its synthetic derivatives, illustrating the impact of structural alterations on cytotoxic efficacy.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected natural and synthetic bisindole alkaloids against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound Class | Compound | Natural/Synthetic | Cancer Cell Line | IC50 (µM) | Reference |
| Topsentins & Analogs | Topsentin | Natural | P388 (Murine Leukemia) | 8.8 | [1] |
| Deoxytopsentin | Natural | P388 (Murine Leukemia) | >10 | [2] | |
| Nortopsentin A | Natural | P388 (Murine Leukemia) | 4.5-20.7 | [3] | |
| Synthetic Thiazole (B1198619) Analog of Nortopsentin | Synthetic | MCF-7 (Breast Cancer) | ~2-5 | [3] | |
| Synthetic Pyrrole Analog of Nortopsentin | Synthetic | Various (Mean) | 0.67 - 1.54 | [3] | |
| Vinca Alkaloids | Vinblastine | Natural | L1210 (Murine Leukemia) | 0.004 | [4] |
| Vincristine | Natural | L1210 (Murine Leukemia) | 0.0044 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bisindole alkaloids (natural and synthetic) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the bisindole alkaloids at their respective IC50 concentrations for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the bisindole alkaloids at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of bisindole alkaloids are mediated through the modulation of various cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Natural Bisindole Alkaloids: Topsentin
Topsentin, a natural bisindole alkaloid isolated from marine sponges, has been shown to exert its cytotoxic effects through multiple mechanisms. It can interact with the minor groove of DNA, leading to the inhibition of both DNA and RNA synthesis.[1] Furthermore, topsentin can modulate inflammatory pathways by suppressing COX-2 expression.[5]
Caption: Signaling pathways modulated by the natural bisindole alkaloid, Topsentin.
Synthetic Bisindole Alkaloids: Nortopsentin Analogs
Synthetic analogs of nortopsentin have been developed to enhance cytotoxic activity. These compounds often induce apoptosis and cause cell cycle arrest, primarily at the G2/M or G1 phase.[6][7] Their mechanism can involve the inhibition of key cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs).[7][8]
Caption: Mechanism of action for synthetic nortopsentin analogs.
Conclusion
This comparative guide demonstrates that both natural and synthetic bisindole alkaloids are valuable sources of cytotoxic compounds with potential for cancer therapy. Natural products like topsentin provide essential scaffolds and insights into mechanisms of action. Synthetic modifications, as seen in nortopsentin analogs, can significantly enhance potency and target specificity. The provided data and protocols serve as a resource for researchers to design and evaluate new bisindole-based anticancer agents, with the ultimate goal of developing more effective and less toxic cancer treatments. The continued exploration of this chemical space, guided by comparative studies, is crucial for advancing the field of oncology drug discovery.
References
- 1. Antitumor activity and biochemical effects of topsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bis(Indolyl)Imidazole Alkaloid Nortopsentin A Exhibits Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Rivularin A and its Congeners: A Comparative Analysis with Established Chemotherapeutics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the current state of research on the in vivo anticancer efficacy of Rivularin A, a natural product isolated from Leptocarpha rivularis, against established anticancer drugs. It is important to note at the outset that while in vitro studies have suggested the anticancer potential of extracts from Leptocarpha rivularis and its primary bioactive component, leptocarpine, there is a notable absence of published in vivo efficacy data for Rivularin A itself. This document therefore summarizes the available preclinical data for the plant extract and leptocarpine, and juxtaposes it with established in vivo data for commonly used chemotherapeutic agents against similar cancer cell lines.
Summary of Preclinical Anticancer Activity
The anticancer properties of extracts from Leptocarpha rivularis have been attributed to the presence of sesquiterpene lactones, with leptocarpine being the major component and Rivularin A present in smaller amounts. In vitro studies have demonstrated that these extracts and purified leptocarpine can induce apoptosis and reduce cell viability in a range of cancer cell lines.
Table 1: Summary of In Vitro Anticancer Activity of Leptocarpha rivularis Extracts and Leptocarpine
| Compound/Extract | Cancer Cell Line(s) | Observed Effects | Citation |
| Leptocarpha rivularis Extracts (Hexane, Dichloromethane, Ethyl Acetate) | HT-29 (Colon), PC-3 (Prostate), MCF-7 (Breast), AGS (Gastric), MKN-45 (Gastric) | Reduced cell viability, induction of apoptosis, changes in cell morphology, affected mitochondrial membrane permeability, caspase activation. | |
| Leptocarpine (LTC) | HeLa (Cervical), various cancer cell lines | Decreased cell viability, induction of apoptosis. |
Note: The provided search results did not contain specific IC50 values or other quantitative in vitro data for Rivularin A.
Comparative In Vivo Efficacy Data of Known Anticancer Drugs
To provide a benchmark for potential future in vivo studies of Rivularin A or leptocarpine, the following table summarizes the efficacy of standard chemotherapeutic agents in mouse xenograft models of cancer types for which Leptocarpha rivularis extracts have shown in vitro activity.
Table 2: Selected In Vivo Efficacy Data for Known Anticancer Drugs
| Drug | Cancer Type (Cell Line) | Mouse Model | Dosing Regimen | Key Efficacy Endpoint(s) | Citation |
| Doxorubicin (B1662922) | Breast Cancer (MDA-MB-231) | Athymic nude mice | 4 mg/kg and 8 mg/kg, once a week (i.p. or i.v.) | Significant inhibition of tumor growth and lung metastasis.[1][2] | [1][2] |
| Cisplatin (B142131) | Small Cell Lung Cancer (H526) | Mice bearing xenografts | 3.0 mg/kg (i.p.) | Cessation of exponential tumor growth.[3][4] | [3][4] |
| Paclitaxel (B517696) | Colon Cancer (HCT-15) | Mouse xenograft model | Not specified in snippet | Significant inhibition in tumor growth.[5] | [5] |
Detailed Experimental Protocols
Reproducibility and accurate comparison of experimental data are contingent on detailed methodological reporting. Below are representative protocols for in vivo xenograft studies with established anticancer drugs.
Protocol 1: Doxorubicin in a Breast Cancer Xenograft Model
-
Cell Line and Animal Model: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of female athymic nude mice.[1][2]
-
Tumor Inoculation: 1.0 x 10^6 MDA-MB-231 cells are inoculated into the inguinal mammary fat pad.[1][2]
-
Treatment: When tumors reach a predetermined size, animals are treated with Doxorubicin. A sample regimen is once a week via intraperitoneal (i.p.) or intravenous (i.v.) injection at doses of 4 mg/kg and 8 mg/kg.[1][2]
-
Efficacy Evaluation: Tumor growth is monitored regularly using calipers. The volume is calculated using the formula: Tumor Volume = 0.52 × (width)^2 × length. At the end of the study, tumors and organs of interest (e.g., lungs for metastasis) are excised for further analysis.[6]
Protocol 2: Cisplatin in a Small Cell Lung Cancer Xenograft Model
-
Cell Line and Animal Model: Human small cell lung cancer cells (e.g., H526) are implanted in mice.[3][4]
-
Treatment Initiation: Treatment begins once tumors are established.
-
Dosing: A dose of 3.0 mg/kg cisplatin is administered intraperitoneally.[3][4]
-
Monitoring: Tumor response is recorded by measuring tumor volume over time.[3][4]
Protocol 3: Paclitaxel in a Colon Cancer Xenograft Model
-
Cell Line and Animal Model: Human colon adenocarcinoma cells (e.g., HCT-15) are used to establish xenografts in mice.[5]
-
Treatment: Paclitaxel is administered to the tumor-bearing mice. The specific dosage and route can vary.
-
Outcome Measurement: The primary outcome is the inhibition of tumor growth, measured by tumor volume over the course of the study.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: Workflow for in vivo anticancer drug testing.
Caption: Apoptosis pathway induced by anticancer agents.
Conclusion and Future Directions
The available in vitro data on Leptocarpha rivularis extracts and its primary constituent, leptocarpine, indicates a promising potential for anticancer activity through the induction of apoptosis. However, the lack of in vivo studies on Rivularin A, and even limited data on leptocarpine, represents a significant knowledge gap. To ascertain the true therapeutic potential of Rivularin A, rigorous in vivo efficacy studies are imperative. Such studies should be designed to provide a direct comparison with standard-of-care chemotherapeutics, utilizing methodologies similar to those outlined in this guide. Future research should focus on determining the pharmacokinetic and pharmacodynamic properties of Rivularin A, establishing its maximum tolerated dose, and evaluating its efficacy in various preclinical cancer models. This will be the critical next step in determining if Rivularin A can be a viable candidate for further drug development.
References
- 1. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Topoisomerase Inhibitors: Benchmarking Established Drugs and Introducing Rivularin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of well-established topoisomerase inhibitors—Topotecan, Irinotecan (and its active metabolite SN-38), Etoposide, and Doxorubicin—alongside the marine-derived natural product, Rivularin A. While Rivularin A has demonstrated cytotoxic properties, its specific mechanism of action regarding topoisomerase inhibition is not yet fully characterized. This guide, therefore, serves as a benchmark, detailing the performance of known inhibitors to provide a framework for the evaluation of novel compounds like Rivularin A.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] By creating transient single- or double-strand breaks in DNA, they allow for the management of supercoiling and the untangling of DNA strands.[2] Due to the high replicative demand of cancer cells, these enzymes have become critical targets for anticancer therapies.[2]
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase I inhibitors , such as Topotecan and Irinotecan, target the enzyme responsible for creating single-strand breaks.
-
Topoisomerase II inhibitors , like Etoposide and Doxorubicin, act on the enzyme that generates double-strand breaks.
These inhibitors function as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and the DNA strand.[3] This stabilization prevents the re-ligation of the DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
Comparative Analysis of Topoisomerase Inhibitors
This section provides a detailed comparison of the mechanisms of action and cytotoxic profiles of selected topoisomerase inhibitors.
Mechanism of Action
| Inhibitor | Target Topoisomerase | Mechanism of Action |
| Topotecan | Topoisomerase I | A semi-synthetic analog of camptothecin, it binds to the Topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This interference with the replication fork leads to lethal double-stranded DNA breaks. |
| Irinotecan (SN-38) | Topoisomerase I | A prodrug that is converted to its active metabolite, SN-38. Similar to topotecan, it stabilizes the Topoisomerase I-DNA covalent complex, inhibiting the re-ligation of single-strand breaks and inducing DNA damage. |
| Etoposide | Topoisomerase II | A non-intercalating agent that forms a ternary complex with Topoisomerase II and DNA. This stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of double-strand breaks and leading to an accumulation of DNA damage. |
| Doxorubicin | Topoisomerase II | An anthracycline antibiotic that intercalates into DNA and inhibits the progression of Topoisomerase II by stabilizing the DNA-enzyme complex. This action blocks the re-ligation of the double-strand break, causing DNA damage. |
| Rivularin A | Unknown | A brominated indole (B1671886) derivative isolated from the marine cyanobacterium Rivularia sp.. While extracts from related species have shown cytotoxic effects, the specific molecular target and mechanism of action, particularly regarding topoisomerase inhibition, have not been elucidated. |
Cytotoxicity Profile: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the selected topoisomerase inhibitors against various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and specific assay conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Topotecan | PSN-1 | Pancreatic Cancer | ~0.1-0.2 | 72 |
| Irinotecan | PSN-1 | Pancreatic Cancer | 19.2 | 72 |
| Etoposide | SW1783 | Anaplastic Astrocytoma | ~50 | 48-72 |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | 24 |
| MCF-7 | Breast Cancer | 2.5 | 24 | |
| M21 | Skin Melanoma | 2.8 | 24 | |
| HeLa | Cervical Carcinoma | 2.9 | 24 | |
| UMUC-3 | Bladder Cancer | 5.1 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | |
| TCCSUP | Bladder Cancer | 12.6 | 24 | |
| Huh7 | Hepatocellular Carcinoma | >20 | 24 | |
| VMCUB-1 | Bladder Cancer | >20 | 24 | |
| A549 | Lung Cancer | >20 | 24 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variability in experimental conditions.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of topoisomerase inhibitors.
DNA Relaxation Assay
This assay is used to determine the catalytic activity of topoisomerase I and to identify inhibitors of this process.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose (B213101) gel, the relaxed and supercoiled forms of the plasmid migrate at different rates, allowing for their separation and visualization. Inhibitors of the enzyme will prevent this relaxation.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and purified human Topoisomerase I enzyme. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative, and visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band in the presence of the test compound.
DNA Cleavage Assay
This assay is used to identify topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex.
Principle: Topoisomerase inhibitors trap the enzyme on the DNA, leading to an accumulation of cleaved DNA fragments. These fragments can be detected using a radiolabeled DNA substrate.
Protocol:
-
Substrate Preparation: Prepare a DNA substrate (e.g., a specific oligonucleotide) that is radioactively labeled at the 3'-end.
-
Reaction Setup: Combine the radiolabeled DNA substrate, purified Topoisomerase I or II, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C to allow for the formation of cleavage complexes.
-
Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of the compound indicates a topoisomerase poison.
Cellular Cytotoxicity Assays
These assays are used to determine the effect of the inhibitors on the viability and proliferation of cancer cells.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: Wash the plates and stain the cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization and Measurement: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the SRB assay.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Cell Death
Topoisomerase inhibitors induce cell death primarily through the activation of the DNA Damage Response (DDR) and subsequent apoptosis.
DNA Damage Response (DDR)
The stabilization of the topoisomerase-DNA complex by inhibitors creates DNA strand breaks that are recognized by cellular sensor proteins such as ATM, ATR, and DNA-PK. This initiates a signaling cascade that leads to the activation of downstream effector kinases like Chk1 and Chk2. The DDR pathway can have several outcomes:
-
Cell Cycle Arrest: The DDR can halt the cell cycle to allow time for DNA repair.
-
DNA Repair: The cell attempts to repair the DNA lesions.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.
Caption: DNA Damage Response Pathway Induced by Topoisomerase Inhibitors.
Apoptosis Signaling
The apoptotic pathway is the primary mechanism through which topoisomerase inhibitors eliminate cancer cells. The accumulation of irreparable DNA damage triggers the intrinsic pathway of apoptosis.
Caption: Intrinsic Apoptosis Pathway Activated by Topoisomerase Inhibitors.
Conclusion
Topotecan, Irinotecan, Etoposide, and Doxorubicin are potent anticancer agents that effectively target topoisomerase enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Their distinct specificities for either Topoisomerase I or II, along with their varied cytotoxic profiles, offer a range of therapeutic options. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the evaluation of new chemical entities.
While the marine natural product Rivularin A has shown promise as a cytotoxic agent, its precise mechanism of action remains to be elucidated. Further research is required to determine if it functions as a topoisomerase inhibitor and to characterize its potential as a novel anticancer therapeutic. The comparative data presented here for established inhibitors will be invaluable for contextualizing the findings of future studies on Rivularin A and other emerging drug candidates.
References
Benchmarking the Therapeutic Potential of Rivularin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Rivularin A and its synthetic derivatives, focusing on their anticancer properties. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.
Introduction to Rivularin A
Rivularin A is a naturally occurring hexabrominated bis-indole alkaloid. Brominated indoles are a class of marine-derived compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The unique structure of Rivularin A, characterized by two indole (B1671886) rings heavily substituted with bromine atoms, forms the basis for the synthesis of various derivatives with potentially enhanced therapeutic efficacy.
Comparative Cytotoxicity of Rivularin A Derivatives
While specific quantitative data for the parent compound Rivularin A is limited in publicly available research, studies on synthetic brominated indole derivatives provide valuable insights into their potential as anticancer agents. The following table summarizes the cytotoxic activities (IC50 values) of various brominated indole derivatives against different human cancer cell lines. It is important to note that these are not direct derivatives of Rivularin A but belong to the broader class of brominated indoles, offering a comparative perspective.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Monobrominated Indoles | 6-Bromoisatin (B21408) | HT29 (Colon Cancer) | ~100 | [1] |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon Cancer) | < 50 | [2] | |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (Colon Cancer) | 5 | [2] | |
| Bis-indole Derivatives | Compound 7c | HeLa (Cervical Cancer) | 43.1 | [3] |
| Compound 7d | Colo-205 (Colon Cancer) | 26.0 | [3] | |
| Compound 7d | Hep G2 (Liver Cancer) | 30.2 | [3] |
Mechanisms of Action
The anticancer activity of brominated indole derivatives is attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Studies on compounds like 6-bromoisatin have shown that they can trigger apoptosis in cancer cells at lower concentrations.[1] This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[1] The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.
Cell Cycle Arrest
Certain brominated indoles have been found to cause cell cycle arrest, particularly at the G2/M phase.[1] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. This mechanism of action is often linked to the inhibition of key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
While direct evidence for Rivularin A is pending, related indole compounds are known to modulate key signaling pathways involved in cancer progression. One such pathway is the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer.[1] Some halogenated isatins have been proposed to exert their anticancer effects by reducing ERK activity.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another potential target for indole derivatives, although specific studies on Rivularin A are needed to confirm this.
The following diagram illustrates a generalized signaling pathway potentially targeted by brominated indole derivatives, leading to apoptosis and cell cycle arrest.
Caption: Potential signaling pathways modulated by Rivularin A derivatives.
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of Rivularin A derivatives typically involves a series of in vitro cell-based assays.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
General Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Rivularin A derivative for a specified period (e.g., 48-72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The following diagram outlines the general workflow for a cell viability assay.
Caption: General workflow for a cell viability assay.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the compounds induce apoptosis and/or cause cell cycle arrest.
Methodology: Flow cytometry is the standard technique for these analyses.
-
Apoptosis Assay: Cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium (B1200493) iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The available data on brominated indole derivatives suggest that Rivularin A and its synthetic analogs are a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their therapeutic potential.
Future research should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a library of Rivularin A derivatives are necessary to identify lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Investigating their effect on the PI3K/Akt/mTOR and ERK pathways would be of particular interest.
-
In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By pursuing these research directions, the full therapeutic potential of Rivularin A derivatives can be benchmarked and potentially translated into novel cancer therapies.
References
- 1. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Rivularine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Rivularine, a potent bioactive compound, must adhere to stringent safety protocols to mitigate potential health risks. Due to the limited availability of a specific Safety Data Sheet for all this compound variants, a conservative approach to personal protective equipment (PPE) and handling is paramount. This guide provides essential safety and logistical information, treating this compound as a substance with potential for skin, eye, and respiratory irritation, as well as unknown long-term health effects.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Powder | Tightly sealed safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable lab coat with tight cuffs | NIOSH-approved N95 or higher-rated respirator |
| Preparing Solutions | Tightly sealed safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable lab coat | Use in a certified chemical fume hood. Respirator may be required based on risk assessment. |
| Conducting Experiments | Tightly sealed safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Tightly sealed safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant disposable suit or gown | NIOSH-approved respirator with appropriate cartridges |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety goggles and chemical-resistant gloves) when unpacking.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed to prevent contamination and exposure.
-
The storage area should be clearly marked with appropriate hazard signs.
3. Handling:
-
All handling of solid this compound and concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust when handling the powdered form.
-
Use dedicated labware and equipment for handling this compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and materials heavily contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: Decontaminate all labware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol, followed by soap and water), collecting the cleaning materials as hazardous waste.
Experimental Protocols: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in the table for spill cleanup.
-
Contain the Spill: For powdered spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use chemical absorbent pads or granules to contain the liquid.
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Ventilate the Area: Ensure the area is well-ventilated during and after the cleanup.
-
Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety department, following your institution's protocols.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
